N-(tert-Butyl)-6-chloropyrimidin-4-amine: A Technical Overview for Chemical Synthesis and Drug Discovery
CAS Number: 945896-38-8 This technical guide provides an in-depth overview of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate for researchers, scientists, and professionals in drug development. Due to its sp...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 945896-38-8
This technical guide provides an in-depth overview of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate for researchers, scientists, and professionals in drug development. Due to its specific chemical structure, this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Chemical and Physical Properties
N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine with a distinct set of properties that make it suitable for various chemical reactions. The presence of a reactive chlorine atom and an amino group allows for diverse functionalization, making it a versatile reagent in medicinal chemistry.
While a specific, detailed experimental protocol for the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established chemical principles and related patent literature. The most probable method involves the nucleophilic aromatic substitution of a dichlorinated pyrimidine.
Postulated Synthesis Experimental Protocol
A likely synthesis route for N-(tert-Butyl)-6-chloropyrimidin-4-amine involves the reaction of 4,6-dichloropyrimidine with tert-butylamine. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking one of the electron-deficient carbon atoms of the pyrimidine ring that is bonded to a chlorine atom. This results in the substitution of one of the chlorine atoms with the tert-butylamino group.
Reaction Setup: In a reaction vessel, 4,6-dichloropyrimidine would be dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile.
Addition of Amine: Tert-butylamine would then be added to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid byproduct.
Reaction Conditions: The reaction mixture would be stirred at room temperature or gently heated to facilitate the substitution.
Monitoring and Work-up: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture would be subjected to a standard aqueous work-up to remove the base and any unreacted starting materials.
Purification: The crude product would then be purified using column chromatography on silica gel to yield pure N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Applications in Drug Discovery
The primary utility of N-(tert-Butyl)-6-chloropyrimidin-4-amine lies in its role as a scaffold or building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The pyrimidine core is a common feature in many biologically active compounds, including kinase inhibitors. The remaining chlorine atom on the pyrimidine ring of N-(tert-Butyl)-6-chloropyrimidin-4-amine allows for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), to introduce additional molecular complexity.
The general workflow for utilizing N-(tert-Butyl)-6-chloropyrimidin-4-amine in a drug discovery program is outlined below.
Caption: Workflow for the use of N-(tert-Butyl)-6-chloropyrimidin-4-amine in drug discovery.
Biological Activity
There is a lack of publicly available data on the specific biological activity of N-(tert-Butyl)-6-chloropyrimidin-4-amine itself. Its primary role appears to be as an intermediate in the synthesis of other compounds that are then tested for biological activity. For instance, the pyrimidine scaffold is a key component of many kinase inhibitors, and this compound would be a valuable starting material for creating a library of potential inhibitors for screening. The biological activity would be highly dependent on the subsequent modifications made to the molecule.
Conclusion
N-(tert-Butyl)-6-chloropyrimidin-4-amine is a commercially available chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed studies on its own biological properties are not widely published, its structure makes it an ideal starting point for the synthesis of diverse libraries of compounds, particularly in the search for novel kinase inhibitors and other therapeutic agents. Further research and publication of its applications will continue to enhance its value to the scientific community.
An In-depth Technical Guide to N-(tert-Butyl)-6-chloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals Introduction N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a prominent heterocyclic motif foun...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, including several approved drugs. The presence of a chlorine atom at the 6-position and a tert-butylamine group at the 4-position of the pyrimidine ring suggests its potential as a versatile intermediate in medicinal chemistry and drug discovery. Halogenated pyrimidines are frequently utilized as key building blocks in the synthesis of kinase inhibitors and other therapeutic agents due to the reactivity of the carbon-halogen bond, which allows for further molecular elaboration through nucleophilic substitution reactions. This technical guide provides a summary of the available chemical and physical data for N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Chemical Structure and Properties
The chemical structure of N-(tert-Butyl)-6-chloropyrimidin-4-amine is characterized by a central pyrimidine ring substituted with a chlorine atom and a tert-butylamino group.
Chemical Structure:
A summary of its key chemical and physical properties is presented in the table below. Please note that some of the physical properties are predicted values.
A plausible synthetic route would involve the reaction of 4,6-dichloropyrimidine with tert-butylamine in a suitable solvent and in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The reaction temperature and duration would need to be optimized to ensure selective mono-substitution at the 4-position.
General Plausible Synthesis Workflow:
Caption: Plausible synthetic workflow for N-(tert-Butyl)-6-chloropyrimidin-4-amine.
It is important to note that this is a generalized and hypothetical protocol. Researchers should conduct thorough literature searches for analogous reactions to determine optimal conditions and perform appropriate safety assessments before attempting any synthesis.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no publicly available data on the biological activity of N-(tert-Butyl)-6-chloropyrimidin-4-amine. No quantitative data such as IC₅₀ values, binding affinities, or cellular assay results have been reported in peer-reviewed literature or publicly accessible databases. Consequently, there are no known signaling pathways directly associated with this specific compound.
The pyrimidine core is a common feature in many kinase inhibitors, which often function by competing with ATP for binding to the kinase active site. The general mechanism of action for such inhibitors involves the formation of hydrogen bonds with the hinge region of the kinase. Given its structure, it is plausible that N-(tert-Butyl)-6-chloropyrimidin-4-amine could be explored as a scaffold for the development of kinase inhibitors. Further derivatization, for instance, by substituting the chlorine atom at the 6-position, could lead to compounds with specific biological targets.
Hypothetical Kinase Inhibition Workflow:
Caption: Hypothetical workflow for evaluating derivatives as kinase inhibitors.
Conclusion
N-(tert-Butyl)-6-chloropyrimidin-4-amine is a chemical compound with potential as a building block in drug discovery, particularly in the synthesis of kinase inhibitors. While its basic chemical and physical properties are known, there is a significant lack of detailed experimental protocols for its synthesis and, more importantly, a complete absence of data on its biological activity. This guide summarizes the currently available information and highlights the areas where further research is needed to fully characterize this compound and explore its therapeutic potential. Researchers interested in this molecule will need to undertake de novo synthesis and comprehensive biological screening to unlock its potential applications.
N-(tert-Butyl)-6-chloropyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a heterocyclic amine of significant interest in medicina...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and potential biological activities, offering a valuable resource for researchers engaged in the development of novel therapeutics.
Chemical and Physical Properties
N-(tert-Butyl)-6-chloropyrimidin-4-amine, with the molecular formula C8H12ClN3, is a substituted pyrimidine derivative.[1] The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting the therapeutic potential of its derivatives. The presence of a chlorine atom and a bulky tert-butyl group influences its physicochemical properties and biological interactions.
Table 1: Physicochemical and Spectroscopic Data for N-(tert-Butyl)-6-chloropyrimidin-4-amine
Note: Spectroscopic data such as 1H NMR, 13C NMR, and mass spectrometry are often available from commercial suppliers upon request.
Synthesis and Experimental Protocols
The synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method in pyrimidine chemistry involves the displacement of a halide from the pyrimidine ring by an amine.
General Synthesis Protocol
A general and widely applicable method for the synthesis of N-substituted 4-aminopyrimidines involves the reaction of a corresponding chloropyrimidine with the desired amine. In the case of N-(tert-Butyl)-6-chloropyrimidin-4-amine, the synthesis would involve the reaction of 4,6-dichloropyrimidine with tert-butylamine.
Experimental Protocol:
Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or acetonitrile, add tert-butylamine (1.1 to 1.5 equivalents).
Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 to 2.0 equivalents), is typically added to scavenge the HCl generated during the reaction.
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux (typically 50-80°C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Synthetic Workflow for N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Potential Biological Activity and Applications
The pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] Halogenated pyrimidines, in particular, are key intermediates in the synthesis of biologically active molecules due to the reactivity of the carbon-halogen bond, which allows for further functionalization.[2]
Kinase Inhibition
Many pyrimidine derivatives have been developed as potent kinase inhibitors.[2][3] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site. This interaction is a common binding motif for many kinase inhibitors. While the specific kinase targets of N-(tert-Butyl)-6-chloropyrimidin-4-amine are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests it could be a valuable starting point for the development of novel inhibitors for various kinases implicated in diseases such as cancer and inflammatory disorders.
Therapeutic Potential of Pyrimidine Derivatives.
Future Directions
N-(tert-Butyl)-6-chloropyrimidin-4-amine represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to:
Elucidate its specific biological targets through screening against various enzyme families, particularly kinases.
Explore its structure-activity relationship (SAR) by synthesizing and evaluating a library of its derivatives.
Investigate its potential as a covalent inhibitor, given the reactivity of the chloropyrimidine moiety.
This technical guide serves as a foundational resource for researchers interested in N-(tert-Butyl)-6-chloropyrimidin-4-amine. The provided information on its synthesis and potential biological relevance is intended to facilitate further investigation and drug discovery efforts centered around this promising chemical entity.
An In-depth Technical Guide to the Synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate in medicinal chemist...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate in medicinal chemistry and drug discovery. The document details the synthetic pathway, experimental protocols, and relevant chemical data.
Introduction
N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of a reactive chlorine atom and a bulky tert-butyl group makes this compound a versatile building block for the synthesis of more complex molecules, allowing for further functionalization and exploration of chemical space in drug development programs. Its synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.
Synthesis Overview
The primary synthetic route to N-(tert-Butyl)-6-chloropyrimidin-4-amine involves the monosubstitution of 4,6-dichloropyrimidine with tert-butylamine. This reaction is a nucleophilic aromatic substitution where the amine acts as the nucleophile, displacing one of the chloride leaving groups on the electron-deficient pyrimidine ring. The reaction is typically facilitated by a base in a polar aprotic solvent at elevated temperatures to ensure regioselective monosubstitution.
Reaction Pathway
Foundational
An In-Depth Technical Guide on the Biological Activity of N-(tert-Butyl)-6-chloropyrimidin-4-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals Abstract N-(tert-Butyl)-6-chloropyrimidin-4-amine is a heterocyclic amine that belongs to the aminopyrimidine class of compounds. While direct biological ac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-Butyl)-6-chloropyrimidin-4-amine is a heterocyclic amine that belongs to the aminopyrimidine class of compounds. While direct biological activity data for this specific molecule is not extensively available in peer-reviewed literature, its structural motif is a cornerstone in the development of a wide array of biologically active agents, most notably kinase inhibitors. This guide synthesizes the available information on the biological activities of structurally related aminopyrimidine derivatives to infer the potential therapeutic applications and biological targets of N-(tert-Butyl)-6-chloropyrimidin-4-amine. The focus will be on its role as a key intermediate in the synthesis of kinase inhibitors and the associated biological data of these derivative compounds.
Introduction: The Prominence of the Aminopyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. [1]Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal anchor for binding to the ATP-binding site of protein kinases. The 4-amino-6-chloropyrimidine core, in particular, serves as a versatile starting point for the synthesis of kinase inhibitors through nucleophilic aromatic substitution at the C6 position and further modifications at the amino group.
Derivatives of the aminopyrimidine scaffold have been investigated for their inhibitory activity against a range of kinases, playing crucial roles in cellular signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases.
Inferred Biological Activity: Kinase Inhibition
Based on the extensive research into its structural analogs, the primary biological activity of derivatives of N-(tert-butyl)-6-chloropyrimidin-4-amine is the inhibition of protein kinases. Different substitution patterns on the aminopyrimidine core can confer selectivity towards specific kinase families.
c-Jun N-terminal Kinase (JNK) Inhibition
A series of aminopyrimidine-based compounds have been synthesized and evaluated as potent inhibitors of c-Jun N-terminal kinases (JNK). [2]JNKs are key regulators of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of JNK signaling is implicated in various diseases, including neurodegenerative disorders, inflammatory diseases, and cancer.
The general workflow for the synthesis and evaluation of these inhibitors is depicted below:
Caption: Synthetic and evaluative workflow for aminopyrimidine-based JNK inhibitors.
The aminopyrimidine scaffold has been utilized to develop inhibitors for a variety of other kinases, suggesting that derivatives of N-(tert-butyl)-6-chloropyrimidin-4-amine could be tailored to target:
Spleen Tyrosine Kinase (Syk): Aminopyrimidine derivatives are potent inhibitors of Syk, which is involved in the signaling pathways of immune cells. This makes them potential therapeutic agents for autoimmune and inflammatory diseases.
Aurora Kinases: These kinases are essential for cell division, and their inhibitors are investigated as anti-cancer agents.
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDK inhibitors with an aminopyrimidine core are being developed for cancer therapy.
Phosphoinositide 3-kinases (PI3Ks): The PI3K signaling pathway is crucial for cell growth and survival, and its inhibitors are a major focus of cancer drug discovery.
[3]
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of aminopyrimidine-based kinase inhibitors can be adapted from the literature on its analogs.
General Synthesis of Aminopyrimidine Derivatives
The synthesis of aminopyrimidine kinase inhibitors from a chloropyrimidine starting material generally involves two key steps: a Suzuki coupling to introduce a biaryl moiety, followed by a nucleophilic aromatic substitution to install the desired amine.
Step 1: Suzuki Coupling
Caption: Suzuki coupling reaction for the synthesis of biaryl pyrimidine intermediates.
Procedure: 2,4-Dichloropyrimidine is coupled with commercially available or synthesized boronate esters or boronic acids. [2]The reaction is typically carried out in a suitable solvent with a palladium catalyst and a base. The crude product can often be used in the next step without extensive purification.
[2]
Step 2: Nucleophilic Aromatic Substitution
Caption: Nucleophilic aromatic substitution to form the final aminopyrimidine product.
Procedure: The biaryl intermediate is reacted with a 4-substituted aniline. [2]This can be achieved by heating the reactants in aqueous ethoxyethanol at 120°C overnight or in anhydrous ethoxyethanol at 190°C for 1 hour. [2]The final product can often be precipitated by the addition of water and may be further purified by silica gel chromatography or reverse-phase HPLC.
[2]
In Vitro Kinase Inhibition Assay (Example: JNK3)
The inhibitory activity of the synthesized compounds against a specific kinase is determined using in vitro assays.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
General Protocol:
The kinase, a fluorescently labeled substrate, and ATP are combined in a buffer.
The test compound at various concentrations is added to the reaction mixture.
The reaction is incubated to allow for phosphorylation.
The phosphorylated and unphosphorylated substrates are separated and quantified using a suitable detection method (e.g., fluorescence polarization).
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated.
Cell-Based Assays (Example: Reactive Oxygen Species Inhibition)
Cell-based assays are crucial to determine the efficacy of the compounds in a more physiologically relevant context.
Principle: To assess the inhibition of downstream effects of kinase signaling, such as the production of reactive oxygen species (ROS).
General Protocol:
Cells are plated and treated with a stimulus (e.g., streptozotocin) to induce ROS production.
The test compound is added at various concentrations.
A cell-permeable fluorescent indicator for ROS (e.g., CM-H2DCFDA) is added.
[2] 4. The fluorescence intensity, which is proportional to the amount of ROS, is measured.
The IC50 value for ROS inhibition is determined.
[2]
Structure-Activity Relationship (SAR)
The biological activity of aminopyrimidine derivatives is highly dependent on the nature of the substituents on the pyrimidine core. For the JNK inhibitors mentioned above, key SAR observations include:
The addition of a methyl sulfonamide group at the R2 position significantly increased the in vitro potency.
[2]* Substitution of an amide with a 1,2,4-triazole at the R4 position did not significantly alter the biochemical IC50 against JNK3.
[2]
Conclusion
While N-(tert-Butyl)-6-chloropyrimidin-4-amine itself is primarily a synthetic intermediate, its core structure is integral to a class of potent and selective kinase inhibitors. The biological activity of its derivatives is well-documented, with significant potential in the treatment of cancer, inflammatory diseases, and other conditions driven by aberrant kinase signaling. The synthetic routes and assay methodologies established for its analogs provide a clear roadmap for the design and evaluation of novel therapeutic agents based on this versatile scaffold. Further research focusing on the synthesis and biological testing of a wider range of derivatives of N-(tert-butyl)-6-chloropyrimidin-4-amine is warranted to fully explore its therapeutic potential.
In-depth Technical Guide: The Mechanism of Action of N-(tert-Butyl)-6-chloropyrimidin-4-amine
A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for N-(tert-Butyl)-6-chloropyrimidin-4-amine. While the pyrimidine scaffo...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for N-(tert-Butyl)-6-chloropyrimidin-4-amine. While the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, detailed pharmacological studies, quantitative data, and elucidated signaling pathways for this particular molecule are not publicly available. This guide will address the current state of knowledge, focusing on the broader context of substituted pyrimidines to infer potential avenues of research, while clearly stating the absence of specific data for the target compound.
Overview of N-(tert-Butyl)-6-chloropyrimidin-4-amine
N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine with the chemical formula C₈H₁₂ClN₃. Its structure features a central pyrimidine ring, which is a common motif in medicinal chemistry due to its ability to mimic the purine and pyrimidine bases in nucleic acids and to participate in various biological interactions. The tert-butyl group at the 4-amino position and the chlorine atom at the 6-position are key substituents that will dictate its physicochemical properties and potential biological targets.
Currently, this compound is primarily cataloged by chemical suppliers, suggesting its use as a building block or intermediate in organic synthesis rather than as a well-characterized bioactive agent.
Inferred Potential Mechanisms of Action from Structurally Related Compounds
While direct evidence is lacking for N-(tert-Butyl)-6-chloropyrimidin-4-amine, the biological activities of other substituted aminopyrimidines can provide a hypothetical framework for its potential mechanisms of action. The pyrimidine core is a versatile scaffold known to interact with a variety of protein targets, most notably protein kinases.
Kinase Inhibition
A significant number of pyrimidine derivatives have been developed as protein kinase inhibitors. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common binding motif for many kinase inhibitors.
For instance, derivatives of N-phenylpyrimidin-4-amine have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs) and Polo-like Kinase 4 (PLK4), which are key regulators of the cell cycle.
To investigate if N-(tert-Butyl)-6-chloropyrimidin-4-amine acts as a kinase inhibitor, the following experimental workflow could be employed:
Figure 1: A potential experimental workflow to screen for kinase inhibition.
Other Potential Biological Targets
Beyond kinase inhibition, the pyrimidine scaffold is found in drugs with diverse mechanisms of action, including:
Antimicrobial Agents: By targeting essential enzymes in bacteria or fungi.
Adenosine Kinase Inhibitors: Modulating adenosine levels, which can have anti-inflammatory and analgesic effects.
Quantitative Data and Experimental Protocols
A thorough search of scientific databases has yielded no publicly available quantitative data, such as IC₅₀ or Kᵢ values, for N-(tert-Butyl)-6-chloropyrimidin-4-amine against any biological target. Similarly, detailed experimental protocols specifically describing the biological evaluation of this compound are absent from the literature.
In the absence of specific data, a hypothetical table of potential assays that could be performed is presented below for illustrative purposes.
Assay Type
Potential Target Class
Parameters to be Measured
Example Technique
Kinase Activity Assay
Protein Kinases
IC₅₀, Kᵢ
ADP-Glo™, Z'-LYTE™
Cell Proliferation Assay
Cancer Cell Lines
GI₅₀, CC₅₀
MTT, CellTiter-Glo®
Antimicrobial Susceptibility Test
Bacteria, Fungi
Minimum Inhibitory Concentration (MIC)
Broth Microdilution
Enzyme Inhibition Assay
Various Enzymes
IC₅₀, Kᵢ
Spectrophotometry, Fluorimetry
Signaling Pathway Visualization
As the mechanism of action and cellular targets of N-(tert-Butyl)-6-chloropyrimidin-4-amine are unknown, no specific signaling pathway can be diagrammed. However, a generalized diagram illustrating a hypothetical kinase inhibition pathway leading to apoptosis is provided below to demonstrate the type of visualization that would be possible if such data were available.
Figure 2: A hypothetical signaling pathway illustrating kinase inhibition.
Conclusion and Future Directions
For researchers, scientists, and drug development professionals, this compound represents an unexplored chemical entity. Future research should focus on:
Broad biological screening: To identify potential cellular targets and activities.
Structure-activity relationship (SAR) studies: To understand the contribution of the tert-butyl and chloro substituents to any observed biological effects.
Computational modeling and docking studies: To predict potential protein targets based on its structure.
Until such studies are conducted and published, any discussion of the mechanism of action of N-(tert-Butyl)-6-chloropyrimidin-4-amine remains in the realm of hypothesis based on the activities of structurally related compounds.
Foundational
An In-Depth Technical Guide to N-(tert-Butyl)-6-chloropyrimidin-4-amine
Abstract This technical guide provides a comprehensive overview of the chemical compound N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate in medicinal chemistry and drug discovery. The document details its ch...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This technical guide provides a comprehensive overview of the chemical compound N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate in medicinal chemistry and drug discovery. The document details its chemical identity, properties, synthesis, and spectroscopic characterization. Furthermore, it explores the role of the pyrimidine scaffold in the development of targeted therapeutics, particularly as kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data to facilitate further investigation and application of this compound.
Chemical Identity and Properties
N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine ring system is a fundamental component of nucleobases and is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with biological targets.[1]
The synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a dichloropyrimidine with tert-butylamine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for selective mono-substitution.
General Synthesis Workflow:
Caption: General workflow for the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Detailed Experimental Protocol:
A representative protocol based on the synthesis of similar aminopyrimidine derivatives is provided below.[6]
To a solution of 4,6-dichloropyrimidine in ethanol, add N,N-diisopropylethylamine (DIPEA) and tert-butylamine at room temperature.
Heat the reaction mixture to a temperature between 50°C and 90°C and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x volume).
Combine the organic layers and dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel using a suitable eluting solvent system (e.g., a gradient of dichloromethane and methanol) to afford the pure N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Spectroscopic Data and Characterization
The structural confirmation of N-(tert-Butyl)-6-chloropyrimidin-4-amine is achieved through various spectroscopic techniques. While specific experimental spectra for this compound are not publicly available, typical spectral characteristics for aminopyrimidines are well-documented.
Table 2: Predicted and Expected Spectroscopic Data
Technique
Expected Characteristics
¹H NMR
Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the pyrimidine ring protons, and the N-H proton (broad singlet). The chemical shifts will be influenced by the solvent used.[7]
¹³C NMR
Resonances for the carbons of the tert-butyl group, and the distinct carbons of the pyrimidine ring. The carbon attached to the chlorine will be shifted downfield.[7][8]
IR Spectroscopy
Characteristic N-H stretching absorption in the range of 3300-3500 cm⁻¹.[9][10]
Mass Spectrometry
The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight (185.65). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is anticipated.[9]
Applications in Drug Discovery and Development
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous FDA-approved drugs incorporating this heterocycle.[6][11] These molecules exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Role as a Kinase Inhibitor Intermediate:
Substituted pyrimidines are particularly prominent as kinase inhibitors.[11][12] The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase active site. N-(tert-Butyl)-6-chloropyrimidin-4-amine serves as a valuable building block for creating libraries of potential kinase inhibitors. The chlorine atom at the 6-position provides a reactive handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR).
Illustrative Kinase Inhibitor Synthesis Pathway:
Caption: Synthetic utility of N-(tert-Butyl)-6-chloropyrimidin-4-amine in generating kinase inhibitor libraries.
While specific kinase targets for N-(tert-Butyl)-6-chloropyrimidin-4-amine itself are not extensively documented in publicly available literature, its structural analogs are known to target various kinases implicated in diseases such as cancer and neurodegenerative disorders.[11] Further screening of derivatives of this compound could identify novel and selective kinase inhibitors.
Safety and Handling
N-(tert-Butyl)-6-chloropyrimidin-4-amine is classified as an irritant.[2] Standard laboratory safety protocols should be followed when handling this compound.
Personal Protective Equipment (PPE):
Safety glasses or goggles
Chemical-resistant gloves
Laboratory coat
Handling Procedures:
Handle in a well-ventilated area or in a chemical fume hood.
Avoid inhalation of dust.
Avoid contact with skin and eyes.
Wash hands thoroughly after handling.
In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.
Conclusion
N-(tert-Butyl)-6-chloropyrimidin-4-amine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the reactivity of its chloro-substituent make it an ideal starting material for the generation of diverse chemical libraries. The prevalence of the pyrimidine core in approved kinase inhibitors underscores the therapeutic potential of derivatives of this compound. This technical guide provides a foundational understanding of its properties, synthesis, and applications, aiming to support further research and innovation in the development of novel therapeutics.
Spectroscopic and Synthetic Profile of N-(tert-Butyl)-6-chloropyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for N-(tert-Butyl)-6-chl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for N-(tert-Butyl)-6-chloropyrimidin-4-amine. Due to the limited availability of published experimental data for this specific compound, the spectroscopic data presented herein is a combination of predicted values and data from closely related analogs, offering a reliable reference for researchers in the field.
Chemical Structure
Caption: Figure 1: Chemical Structure of N-(tert-Butyl)-6-chloropyrimidin-4-amine
Spectroscopic Data
The following tables summarize the predicted and representative spectroscopic data for N-(tert-Butyl)-6-chloropyrimidin-4-amine. These values are derived from analyses of similar chemical structures and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~8.3
Singlet
1H
Pyrimidine C2-H
~6.5
Singlet
1H
Pyrimidine C5-H
~5.5
Broad Singlet
1H
N-H
~1.5
Singlet
9H
-C(CH₃)₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm
Assignment
~162
Pyrimidine C4
~160
Pyrimidine C6
~158
Pyrimidine C2
~108
Pyrimidine C5
~53
-C (CH₃)₃
~29
-C(C H₃)₃
Table 3: Predicted Mass Spectrometry Data
m/z
Interpretation
185.07
[M]⁺ (for ³⁵Cl)
187.07
[M]⁺ (for ³⁷Cl, ~32% of [M]⁺)
170.05
[M - CH₃]⁺
129.03
[M - C(CH₃)₃]⁺
Table 4: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)
Intensity
Assignment
~3250
Medium, Sharp
N-H Stretch
~2970
Strong
C-H Stretch (tert-Butyl)
~1630
Strong
C=N Stretch (Pyrimidine Ring)
~1570
Strong
C=C Stretch (Pyrimidine Ring)
~1450
Medium
C-H Bend (tert-Butyl)
~800
Strong
C-Cl Stretch
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Synthesis Protocol
A plausible synthesis route involves the nucleophilic substitution of a chlorine atom on a dichloropyrimidine precursor with tert-butylamine.
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Sodium sulfate (or magnesium sulfate) for drying
Silica gel for column chromatography
Hexanes and Ethyl Acetate for elution
Procedure:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloropyrimidine (1 equivalent) in the chosen anhydrous solvent.
Add triethylamine (1.1 equivalents) to the solution.
Slowly add tert-butylamine (1 equivalent) to the reaction mixture at room temperature.
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Spectroscopic Analysis Protocol
Sample Preparation:
NMR Spectroscopy: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
IR Spectroscopy: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet.
Instrumentation and Data Acquisition:
¹H and ¹³C NMR: Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans will likely be necessary compared to ¹H NMR. Chemical shifts are reported in ppm relative to TMS.
Mass Spectrometry: Employ a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to determine the exact mass and confirm the elemental composition.
Infrared (IR) Spectroscopy: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Workflow Diagram
The following diagram illustrates the general workflow from synthesis to spectroscopic characterization.
Caption: Figure 2: General Workflow for Synthesis and Analysis
Foundational
An In-depth Technical Guide to N-(tert-Butyl)-6-chloropyrimidin-4-amine Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. Its prevalence in nature, particularly as a fundamental component of nucleobases, highlights its inherent biocompatibility. The versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects. Among the vast landscape of pyrimidine derivatives, N-(tert-Butyl)-6-chloropyrimidin-4-amine and its analogs have emerged as a significant class of compounds, primarily investigated for their potent inhibitory activity against various protein kinases implicated in cancer and other diseases.
This technical guide provides a comprehensive overview of N-(tert-Butyl)-6-chloropyrimidin-4-amine analogs and derivatives, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies, structured data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.
Synthesis and Characterization
The synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine and its analogs typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the presence of two chlorine atoms at the C4 and C6 positions, facilitates the displacement of one of the chloro groups by an amine nucleophile.
General Synthetic Protocol: Synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine
A common and efficient method for the synthesis of the core compound involves the reaction of 4,6-dichloropyrimidine with tert-butylamine.
Materials:
4,6-Dichloropyrimidine
tert-Butylamine
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))
Magnetic stirrer and heating mantle
Standard glassware for inert atmosphere reactions
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloropyrimidine (1.0 equivalent) and dissolve it in a suitable anhydrous solvent (e.g., THF).
Add a base, such as triethylamine or DIPEA (1.1-1.5 equivalents), to the solution.
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add tert-butylamine (1.0-1.2 equivalents) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Upon completion of the reaction, quench the mixture with water.
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
Mass Spectrometry (MS): To confirm the molecular weight.
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Biological Activity and Structure-Activity Relationships
N-(tert-Butyl)-6-chloropyrimidin-4-amine analogs have been extensively explored as inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The primary focus of research on these pyrimidine derivatives has been on their potential as anticancer agents.
Kinase Inhibitory Activity
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following tables summarize the reported IC₅₀ values for a selection of N-(tert-Butyl)-6-chloropyrimidin-4-amine analogs and related derivatives against several important cancer-related kinases.
Table 1: Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinases
The nature of the substituent at the C6-position of the pyrimidine ring plays a crucial role in determining the potency and selectivity of kinase inhibition.
Aromatic and heteroaromatic substitutions at the C6-position are common and often lead to potent inhibitors.
The presence of halogen atoms on the C6-aryl substituent can significantly influence the inhibitory activity.
Modifications of the amine substituent at the C4-position can also impact potency and pharmacokinetic properties. The bulky tert-butyl group often contributes to favorable interactions within the ATP-binding pocket of kinases.
Signaling Pathways and Experimental Workflows
The biological effects of N-(tert-Butyl)-6-chloropyrimidin-4-amine analogs as kinase inhibitors are best understood in the context of the signaling pathways they modulate. The following diagrams, created using the DOT language for Graphviz, illustrate key cancer-related signaling pathways and a typical experimental workflow for evaluating these compounds.
Signaling Pathway Diagrams
Caption: Aurora Kinase Signaling Pathway in Mitosis and its Inhibition.
Caption: EGFR Signaling Pathway and its Inhibition.
Caption: PI3K/AKT/mTOR Signaling Pathway and its Inhibition.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for determining the IC₅₀ of N-(tert-Butyl)-6-chloropyrimidin-4-amine analogs against a target kinase.
Materials:
Recombinant human kinase (e.g., Aurora A, EGFR, PI3K)
Kinase substrate (specific for the kinase)
ATP
Kinase assay buffer
Test compounds (N-(tert-Butyl)-6-chloropyrimidin-4-amine analogs) dissolved in DMSO
ATP detection reagent (e.g., Kinase-Glo®)
White, opaque 96-well or 384-well plates
Multichannel pipette
Plate reader with luminescence detection capabilities
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the assay plate. Include controls for 100% kinase activity (DMSO vehicle only) and 0% kinase activity (no enzyme).
Kinase Reaction:
Prepare a kinase reaction mixture containing the kinase assay buffer, the specific kinase, and its substrate.
Initiate the reaction by adding ATP to the mixture.
Immediately dispense the kinase reaction mixture into the wells of the assay plate containing the compounds.
Incubation: Incubate the plate at a constant temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
Signal Detection:
Allow the plate to equilibrate to room temperature.
Add the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
Plot the percentage of inhibition against the logarithm of the compound concentration.
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of N-(tert-Butyl)-6-chloropyrimidin-4-amine analogs on cancer cell lines.
Materials:
Cancer cell line of interest (e.g., HCT-116, A549, MCF-7)
Complete cell culture medium
Test compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well flat-bottom sterile microplates
Multichannel pipette
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds in culture medium.
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
Formazan Formation: Incubate the plate for 2-4 hours at 37 °C until a purple precipitate (formazan) is visible.
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the blank wells from all other absorbance readings.
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Plot the percentage of cell viability against the logarithm of the compound concentration.
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.
Conclusion
N-(tert-Butyl)-6-chloropyrimidin-4-amine and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel kinase inhibitors for cancer therapy. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and the key experimental protocols used in their evaluation. The structured data and visual representations of signaling pathways and experimental workflows are intended to facilitate a deeper understanding of these compounds and to serve as a practical resource for researchers in the field. Further exploration of the structure-activity relationships and the development of more potent and selective analogs will continue to be an active and important area of research.
Application Notes and Protocols for N-(tert-Butyl)-6-chloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview of the experimental applications of N-(tert-Butyl)-6-chloropyrimidin-4-amine , a key intermediate in the synthes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the experimental applications of N-(tert-Butyl)-6-chloropyrimidin-4-amine , a key intermediate in the synthesis of potent and selective kinase inhibitors. The protocols outlined below are representative methodologies for its use in nucleophilic aromatic substitution reactions to generate diverse compound libraries for drug discovery and for subsequent biological evaluation in kinase assays.
Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).
Safety Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Application in Kinase Inhibitor Synthesis
N-(tert-Butyl)-6-chloropyrimidin-4-amine serves as a versatile scaffold in medicinal chemistry. The pyrimidine core is a well-established hinge-binding motif for a multitude of protein kinases. The chloro-substituent at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities to explore the chemical space around the core structure. This approach is instrumental in developing selective inhibitors for specific kinase targets.
The general synthetic strategy involves the displacement of the chloride with a suitable amine, which can be part of a more complex molecule designed to interact with specific residues in the kinase active site.
Logical Workflow for Kinase Inhibitor Synthesis
Caption: Workflow for the synthesis of a kinase inhibitor library.
Experimental Protocols
Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Derivative via SNAr
This protocol describes a general procedure for the reaction of N-(tert-Butyl)-6-chloropyrimidin-4-amine with a primary or secondary amine.
Materials:
N-(tert-Butyl)-6-chloropyrimidin-4-amine
Desired primary or secondary amine (1.1 equivalents)
Standard laboratory glassware for workup and purification
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
To a solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine (1 equivalent) in n-butanol, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted 2,4-diaminopyrimidine derivative.
Expected Yields:
Yields are dependent on the specific amine used and can range from 40% to 85%.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to evaluate the inhibitory activity of synthesized compounds against a target protein kinase.
Materials:
Synthesized pyrimidine derivatives (dissolved in DMSO)
Recombinant active protein kinase
Kinase substrate (peptide or protein)
ATP (Adenosine triphosphate)
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
384-well microplates
Plate reader compatible with the chosen detection method
Procedure:
Prepare a serial dilution of the test compounds in DMSO.
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
Initiate the kinase reaction by adding ATP.
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
Incubate for the recommended time to allow the signal to develop.
Measure the signal (luminescence, fluorescence, etc.) using a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
The following table presents hypothetical data for a series of compounds synthesized from N-(tert-Butyl)-6-chloropyrimidin-4-amine and tested against a hypothetical kinase, "Kinase X".
Compound ID
R-Group (from R-NHR')
Yield (%)
Kinase X IC₅₀ (nM)
1
4-Morpholinyl
78
5,200
2
3-(Trifluoromethyl)aniline
65
850
3
4-(Methylsulfonyl)aniline
72
150
4
1-Methyl-1H-pyrazol-4-amine
58
25
5
3-Aminophenol
61
450
Signaling Pathway Context
The synthesized kinase inhibitors can be used to probe specific signaling pathways implicated in diseases such as cancer or neurodegeneration. For instance, if "Kinase X" is a component of the MAPK/ERK pathway, the inhibitors could be used to study the downstream effects of its inhibition.
Caption: Inhibition of a hypothetical "Kinase X" in a signaling pathway.
Application Notes and Protocols for In Vitro Assays with N-(tert-Butyl)-6-chloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals Introduction N-(tert-Butyl)-6-chloropyrimidin-4-amine is a synthetic compound belonging to the aminopyrimidine class, a scaffold of significant interest in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butyl)-6-chloropyrimidin-4-amine is a synthetic compound belonging to the aminopyrimidine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. Aminopyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making kinase inhibitors a major focus of drug discovery efforts.
This document provides detailed protocols for in vitro assays to characterize the biological activity of N-(tert-Butyl)-6-chloropyrimidin-4-amine, with a focus on its potential as a kinase inhibitor. The protocols are designed to be a practical guide for researchers in academic and industrial settings.
Postulated Mechanism of Action: Kinase Inhibition
Based on the structural features of N-(tert-Butyl)-6-chloropyrimidin-4-amine and the established activity of related compounds, it is hypothesized to function as an ATP-competitive kinase inhibitor. A likely target within the human kinome is Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle. Inhibition of PLK4 can lead to defects in mitosis and is a promising strategy for cancer therapy.
PLK4 Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving PLK4. PLK4 is a key regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation. Inhibition of PLK4 can disrupt this pathway, leading to cell cycle arrest and apoptosis.
Caption: Simplified PLK4 signaling pathway and the putative inhibitory role of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Quantitative Data Summary
Disclaimer: The following data are hypothetical and presented for illustrative purposes, based on the expected activity of a PLK4 inhibitor with this chemical scaffold. Actual experimental results for N-(tert-Butyl)-6-chloropyrimidin-4-amine may vary.
Table 1: In Vitro Kinase Inhibitory Activity
Kinase Target
IC₅₀ (nM)
Assay Type
PLK4
15
Biochemical Assay
Aurora A
>1000
Biochemical Assay
Aurora B
>1000
Biochemical Assay
CDK2
>1000
Biochemical Assay
Table 2: Anti-proliferative Activity in Cancer Cell Lines
Cell Line
Cancer Type
IC₅₀ (µM)
Assay Type
MCF-7
Breast Cancer
0.5
MTT Assay
HCT116
Colon Cancer
1.2
MTT Assay
A549
Lung Cancer
2.5
MTT Assay
HeLa
Cervical Cancer
0.8
MTT Assay
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of N-(tert-Butyl)-6-chloropyrimidin-4-amine against a specific kinase, such as PLK4.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
Recombinant human PLK4 kinase
Kinase substrate (e.g., a generic peptide substrate like casein)
Adenosine triphosphate (ATP)
N-(tert-Butyl)-6-chloropyrimidin-4-amine
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Compound Preparation: Prepare a 10 mM stock solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine in 100% DMSO. Create a series of dilutions in kinase assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
Assay Plate Preparation: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
Kinase and Substrate Addition: Prepare a mixture of the PLK4 kinase and substrate in kinase assay buffer. Add 5 µL of this mixture to each well.
Incubation: Incubate the plate at room temperature for 15 minutes.
Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.
Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of N-(tert-Butyl)-6-chloropyrimidin-4-amine on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for a typical MTT cell viability assay.
Materials:
Cancer cell lines (e.g., MCF-7, HCT116)
Complete cell culture medium (e.g., DMEM with 10% FBS)
N-(tert-Butyl)-6-chloropyrimidin-4-amine
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of N-(tert-Butyl)-6-chloropyrimidin-4-amine in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of N-(tert-Butyl)-6-chloropyrimidin-4-amine as a potential kinase inhibitor. The hypothetical data suggest that this compound may exhibit potent and selective inhibition of PLK4 and demonstrate anti-proliferative activity in various cancer cell lines. These assays are fundamental first steps in the characterization of novel anti-cancer agents and can provide valuable insights for further preclinical development. It is imperative that researchers generate their own experimental data to validate these hypotheses.
Method
Application Notes and Protocols for N-(tert-Butyl)-6-chloropyrimidin-4-amine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in many biological...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in many biologically active compounds, including several approved drugs, and is known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Substituted pyrimidines have been shown to target various cellular pathways, including those involved in cell cycle regulation and proliferation. These application notes provide a generalized protocol for the initial in vitro evaluation of N-(tert-Butyl)-6-chloropyrimidin-4-amine in a cell culture setting, based on methodologies commonly used for screening other pyrimidine derivatives.
Disclaimer: The following protocols are generalized based on research with structurally related pyrimidine compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Currently, there is a lack of specific published data on the biological activity and cellular effects of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Data Presentation
Due to the absence of specific quantitative data for N-(tert-Butyl)-6-chloropyrimidin-4-amine in the public domain, the following table presents example data for other substituted pyrimidine derivatives to illustrate the type of data that can be generated.
Table 1: Example Anticancer Activity of Various Substituted Pyrimidine Derivatives
The following are generalized protocols for the initial assessment of the cytotoxic and antiproliferative effects of N-(tert-Butyl)-6-chloropyrimidin-4-amine in cancer cell lines.
Protocol 1: Preparation of Stock Solution
Compound Handling: N-(tert-Butyl)-6-chloropyrimidin-4-amine should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Solvent Selection: Based on its chemical structure, Dimethyl Sulfoxide (DMSO) is a suitable solvent.
Stock Solution Preparation:
Prepare a high-concentration stock solution, for example, 10 mM, of N-(tert-Butyl)-6-chloropyrimidin-4-amine in sterile DMSO.
To do this, weigh the desired amount of the compound and dissolve it in the calculated volume of DMSO.
Ensure complete dissolution by vortexing.
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Cell Culture and Seeding
Cell Line Selection: Choose appropriate cancer cell lines for screening. Common choices for initial screening include, but are not limited to:
Cell Culture Conditions: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]
Cell Seeding:
Harvest cells that are in the logarithmic growth phase using standard trypsinization methods.
Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.
Seed the cells into 96-well microplates at a predetermined optimal density. The seeding density will need to be optimized for each cell line to ensure they are in the logarithmic growth phase during the experiment. A typical seeding density might range from 5,000 to 10,000 cells per well.
Incubate the plates for 24 hours to allow the cells to attach and resume growth.
Protocol 3: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
Compound Treatment:
Prepare serial dilutions of the N-(tert-Butyl)-6-chloropyrimidin-4-amine stock solution in the complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 value.
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the test compound.
Incubate the plates for a specified period, typically 24, 48, or 72 hours.
MTT Reagent Addition:
Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well. The final concentration of MTT in the well should be around 0.5 mg/mL.
Incubate the plates for 2-4 hours at 37°C to allow the formazan crystals to form.
Formazan Solubilization:
Carefully remove the MTT-containing medium.
Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
Data Acquisition:
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software package.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Potential Signaling Pathways Targeted by Pyrimidine Derivatives
While the specific mechanism of action for N-(tert-Butyl)-6-chloropyrimidin-4-amine is unknown, pyrimidine derivatives are known to target various signaling pathways implicated in cancer. The following diagram illustrates some of these potential pathways.
Caption: Potential signaling pathways that may be modulated by pyrimidine derivatives.
Application Notes and Protocols: N-(tert-Butyl)-6-chloropyrimidin-4-amine in Oncology Research
Introduction N-(tert-Butyl)-6-chloropyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for numero...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
N-(tert-Butyl)-6-chloropyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] In oncology, pyrimidine derivatives are of particular interest due to their ability to function as kinase inhibitors.[1] The pyrimidine ring system can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.[1] While N-(tert-Butyl)-6-chloropyrimidin-4-amine is not an end-drug itself, it serves as a crucial building block in the synthesis of more complex molecules designed to modulate the activity of key proteins involved in cancer progression.
The chloro-substituent at the 6-position of the pyrimidine ring is a key reactive site, readily undergoing nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various functional groups, enabling the exploration of a wide chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. The tert-butyl group at the 4-amino position provides steric bulk, which can influence the molecule's orientation within a target's binding site and can also impact its metabolic stability and solubility.
These application notes provide an overview of the potential uses of N-(tert-Butyl)-6-chloropyrimidin-4-amine as a synthetic intermediate for the development of novel oncology therapeutics, particularly kinase inhibitors.
Application 1: Synthesis of Kinase Inhibitors
N-(tert-Butyl)-6-chloropyrimidin-4-amine is an ideal starting material for the synthesis of a diverse library of potential kinase inhibitors. The general strategy involves the displacement of the 6-chloro group with a variety of nucleophiles, often through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, or through direct SNAr.
Key Target Families:
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers, making them attractive therapeutic targets. The pyrimidine scaffold can be elaborated to target specific CDKs involved in cell cycle progression.
Aurora Kinases: These are essential for mitotic progression, and their overexpression is common in various tumors. Pyrimidine-based inhibitors have shown promise in targeting Aurora kinases.
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. The pyrimidine core can be a key element in the design of potent and selective PI3K inhibitors.
c-Jun N-terminal Kinases (JNKs): JNKs are involved in cellular responses to stress and can play a role in both tumor progression and suppression depending on the context.
Illustrative Synthetic Scheme:
The following diagram illustrates a generalized synthetic pathway for the elaboration of N-(tert-Butyl)-6-chloropyrimidin-4-amine into a hypothetical kinase inhibitor.
Caption: Generalized synthetic route for kinase inhibitors.
Experimental Protocol: Synthesis of a Biphenyl-pyrimidine Derivative via Suzuki Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of N-(tert-Butyl)-6-chloropyrimidin-4-amine with an arylboronic acid.
To a reaction vessel, add N-(tert-Butyl)-6-chloropyrimidin-4-amine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
Add the palladium catalyst, Pd(PPh3)4 (0.05 eq).
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired biphenyl-pyrimidine derivative.
Application 2: Cellular Assays for Anti-Cancer Activity
Once a library of derivatives is synthesized, their anti-cancer properties can be evaluated through a series of in vitro cellular assays.
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
96-well plates
Multichannel pipette
Plate reader
Procedure:
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
Prepare serial dilutions of the synthesized compounds in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).
Incubate the cells for 48-72 hours.
Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing for the formation of formazan crystals.
Add the solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
The results from such screening can be summarized in a table for easy comparison of the synthesized compounds' potency.
Compound ID
R-Group (at C6)
Target Cell Line
IC50 (µM)
Derivative 1
4-methoxyphenyl
MCF-7
12.5
Derivative 2
3-aminophenyl
MCF-7
8.2
Derivative 3
4-pyridyl
MCF-7
25.1
Derivative 1
4-methoxyphenyl
A549
18.3
Derivative 2
3-aminophenyl
A549
10.7
Derivative 3
4-pyridyl
A549
32.4
Visualizing the Workflow and Target Pathways
Experimental Workflow Diagram:
The following diagram outlines the workflow from synthesis to initial biological evaluation.
Caption: Drug discovery workflow.
Hypothetical Signaling Pathway Inhibition:
This diagram illustrates how a synthesized pyrimidine derivative could inhibit a generic kinase cascade, such as the PI3K/AKT pathway.
Caption: Inhibition of a kinase signaling pathway.
N-(tert-Butyl)-6-chloropyrimidin-4-amine represents a valuable and versatile starting material for the synthesis of novel compounds with potential applications in oncology. Its utility lies in the strategic combination of a privileged pyrimidine core, a reactive chloro-group for facile diversification, and a bulky tert-butyl substituent to modulate physicochemical properties. The protocols and workflows outlined above provide a foundational framework for researchers to synthesize and evaluate new pyrimidine-based derivatives as potential kinase inhibitors for cancer therapy.
Application Notes and Protocols: N-(tert-Butyl)-6-chloropyrimidin-4-amine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction N-(tert-Butyl)-6-chloropyrimidin-4-amine is a synthetic aminopyrimidine derivative. The pyrimidine scaffold is a well-established pharmacophore...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butyl)-6-chloropyrimidin-4-amine is a synthetic aminopyrimidine derivative. The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Aminopyrimidine-based compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases.[3] This document provides detailed protocols for evaluating the inhibitory activity of N-(tert-Butyl)-6-chloropyrimidin-4-amine against a representative serine/threonine kinase, Aurora Kinase A, and for assessing its effects on downstream signaling and cell viability.
Hypothetical Kinase Inhibitory Activity
While specific experimental data for N-(tert-Butyl)-6-chloropyrimidin-4-amine is not extensively published, based on the activity of structurally related aminopyrimidine compounds, it is postulated to be an inhibitor of several kinases. For the purpose of these application notes, we will focus on its potential as an inhibitor of Aurora Kinase A, a key regulator of mitosis.
Quantitative Data Summary
The following tables present hypothetical yet plausible inhibitory activities of N-(tert-Butyl)-6-chloropyrimidin-4-amine against selected kinases, based on data from similar compounds.[3][4][5][6]
Table 1: In Vitro Kinase Inhibition
Kinase Target
IC50 (nM)
Assay Type
Aurora Kinase A
85
ADP-Glo™ Luminescence Assay
Aurora Kinase B
250
ADP-Glo™ Luminescence Assay
MSK1
450
Radiometric Assay
EGFR
>10,000
Kinase-Glo® Assay
SRC
>10,000
Kinase-Glo® Assay
Table 2: Cellular Activity
Cell Line
Assay Type
IC50 (µM)
HCT116 (Human Colorectal Carcinoma)
MTT Cell Viability Assay
1.2
HeLa (Human Cervical Cancer)
MTT Cell Viability Assay
2.5
A549 (Human Lung Carcinoma)
MTT Cell Viability Assay
5.8
Experimental Protocols
Protocol 1: In Vitro Aurora Kinase A Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to measure the inhibitory activity of N-(tert-Butyl)-6-chloropyrimidin-4-amine against Aurora Kinase A. The ADP-Glo™ Kinase Assay is a robust method for quantifying ADP production from a kinase reaction.[7][8]
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
DMSO
384-well white plates
Procedure:
Compound Preparation: Prepare a 10 mM stock solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these solutions in Kinase Assay Buffer to achieve the desired final concentrations in the assay.
Reaction Setup:
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
Add 5 µL of a solution containing Aurora Kinase A and MBP in Kinase Assay Buffer.
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at the Km for Aurora Kinase A.
Incubation: Incubate the plate at 30°C for 60 minutes.
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the effect of N-(tert-Butyl)-6-chloropyrimidin-4-amine on the viability of cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[1][9][10]
Materials:
HCT116, HeLa, or A549 cells
Complete cell culture medium (e.g., DMEM with 10% FBS)
N-(tert-Butyl)-6-chloropyrimidin-4-amine
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well clear plates
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.
Compound Treatment: Prepare serial dilutions of N-(tert-Butyl)-6-chloropyrimidin-4-amine in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions or medium with DMSO (vehicle control).
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting to a dose-response curve.
Protocol 3: Western Blotting for Phosphorylated Histone H3
This protocol is used to assess the in-cell inhibition of Aurora Kinase A by measuring the phosphorylation of its downstream target, Histone H3 at Serine 10.[11][12]
Materials:
HCT116 cells
N-(tert-Butyl)-6-chloropyrimidin-4-amine
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Application Notes and Protocols for the Scale-Up Synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the scaled-up synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate in the manuf...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scaled-up synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthetic route is based on the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with tert-butylamine. This application note outlines the optimized reaction conditions, purification methods, and analytical data to ensure a robust and reproducible process suitable for large-scale production.
Introduction
N-(tert-Butyl)-6-chloropyrimidin-4-amine is a crucial building block in the synthesis of a number of active pharmaceutical ingredients (APIs). The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. The presented protocol focuses on a cost-effective and high-yielding synthesis from readily available starting materials. The core of this process is the selective mono-amination of 4,6-dichloropyrimidine at the more reactive C4 position.
Synthetic Pathway
The synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine is achieved through a one-step nucleophilic aromatic substitution reaction. The pathway involves the reaction of 4,6-dichloropyrimidine with tert-butylamine in the presence of a non-nucleophilic base.
Caption: Synthetic route for N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Experimental Protocols
Materials and Reagents
Reagent/Material
Grade
Supplier
4,6-Dichloropyrimidine
≥98%
Commercially Available
tert-Butylamine
≥99%
Commercially Available
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Commercially Available
N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Commercially Available
Ethyl Acetate (EtOAc)
ACS Grade
Commercially Available
Hexanes
ACS Grade
Commercially Available
Brine (Saturated NaCl)
-
Prepared in-house
Anhydrous Sodium Sulfate
ACS Grade
Commercially Available
Scale-Up Synthesis Protocol
This protocol is optimized for a 100 g scale production of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Reaction Setup:
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 4,6-dichloropyrimidine (149 g, 1.0 mol).
Add anhydrous N,N-dimethylformamide (DMF, 1 L).
Stir the mixture until the 4,6-dichloropyrimidine is completely dissolved.
Slowly add tert-butylamine (105 mL, 1.0 mol) to the suspension over 30 minutes, maintaining the internal temperature below 30 °C. An ice bath may be used for cooling if necessary.
Reaction Execution:
After the addition of tert-butylamine is complete, heat the reaction mixture to 80-85 °C.
Maintain the reaction at this temperature for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (4,6-dichloropyrimidine) is consumed.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Pour the mixture into ice-water (4 L) with vigorous stirring.
Extract the aqueous layer with ethyl acetate (3 x 1 L).
Combine the organic layers and wash with water (2 x 1 L) and then with brine (1 L).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the pure N-(tert-Butyl)-6-chloropyrimidin-4-amine as a white to off-white solid. Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed.
Process Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Data Presentation
Reaction Parameters
Parameter
Value
Scale
100 g (of 4,6-dichloropyrimidine)
Molar Ratio (Dichloropyrimidine:tert-Butylamine:K₂CO₃)
1 : 1 : 2
Solvent
Anhydrous DMF
Reaction Temperature
80-85 °C
Reaction Time
12-16 hours
Typical Yield
80-90%
Physical and Analytical Data
Property
Value
Appearance
White to off-white solid
Molecular Formula
C₈H₁₂ClN₃
Molecular Weight
185.65 g/mol
Melting Point
136-138 °C
Purity (HPLC)
≥98%
Safety Precautions
All operations should be performed in a well-ventilated fume hood.
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
4,6-Dichloropyrimidine is an irritant. Avoid contact with skin and eyes.
tert-Butylamine is a flammable and corrosive liquid. Handle with care.
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
The reaction work-up involves large quantities of flammable solvents. Ensure there are no ignition sources nearby.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine. The use of readily available and cost-effective reagents, coupled with a straightforward procedure, makes this process suitable for industrial-scale production. The provided data and workflows are intended to guide researchers and process chemists in the successful implementation of this synthesis.
Method
Application Notes and Protocols for the Analytical Detection of N-(tert-Butyl)-6-chloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the analytical detection and quantification of N-(tert-Butyl)-6-chloropyrimidin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analytical detection and quantification of N-(tert-Butyl)-6-chloropyrimidin-4-amine. Given the importance of this compound in pharmaceutical research and development, robust and reliable analytical methods are crucial for quality control, stability testing, and impurity profiling. The following sections detail methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Vis Spectrophotometry. Additionally, an advanced protocol for purity assessment using Quantitative Nuclear Magnetic Resonance (qNMR) is presented.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Determination
Reverse-phase HPLC with UV detection is a widely used technique for the routine analysis of pharmaceutical compounds. This method provides excellent resolution, sensitivity, and reproducibility for the quantification of N-(tert-Butyl)-6-chloropyrimidin-4-amine and the detection of related impurities.
Experimental Protocol: Isocratic HPLC-UV Method
Objective: To determine the potency of N-(tert-Butyl)-6-chloropyrimidin-4-amine and to detect and quantify process-related impurities and degradation products.
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) in a ratio of 45:55 (v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation:
Standard Solution: Accurately weigh approximately 10 mg of N-(tert-Butyl)-6-chloropyrimidin-4-amine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
Sample Solution: Accurately weigh a sample of N-(tert-Butyl)-6-chloropyrimidin-4-amine to prepare a solution with a target concentration of 100 µg/mL in the mobile phase.
Data Analysis:
The concentration of N-(tert-Butyl)-6-chloropyrimidin-4-amine in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to that of the reference standard.
Impurities can be quantified using their relative response factors or as a percentage of the total peak area.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC-UV method, based on data from analogous chloropyrimidine amine compounds[1][2].
Parameter
Typical Value
Linearity Range
1 - 50 µg/mL
Correlation Coefficient (r²)
> 0.999
Limit of Detection (LOD)
0.05 µg/mL
Limit of Quantitation (LOQ)
0.15 µg/mL
Accuracy (% Recovery)
98 - 102%
Precision (% RSD)
< 2.0%
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
UPLC-MS/MS for High-Sensitivity Quantification
For applications requiring lower detection limits, such as bioanalysis or the detection of trace-level genotoxic impurities, UPLC-MS/MS is the method of choice. This technique offers superior sensitivity and selectivity.
Experimental Protocol: UPLC-MS/MS Method
Objective: To achieve highly sensitive and selective quantification of N-(tert-Butyl)-6-chloropyrimidin-4-amine in complex matrices.
Instrumentation:
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
Precursor Ion (Q1): [M+H]⁺ of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Product Ions (Q3): At least two characteristic fragment ions should be monitored for quantification and confirmation.
Source Parameters: Optimized for maximum signal intensity of the analyte (e.g., capillary voltage, source temperature, desolvation gas flow).
Quantitative Data Summary
The following table presents expected performance characteristics for a UPLC-MS/MS method, based on methods for similar pyrimidine derivatives[3][4][5].
Parameter
Expected Value
Linearity Range
0.1 - 100 ng/mL
Correlation Coefficient (r²)
> 0.995
Limit of Detection (LOD)
0.03 ng/mL
Limit of Quantitation (LOQ)
0.1 ng/mL
Accuracy (% Recovery)
95 - 105%
Precision (% RSD)
< 5.0%
Experimental Workflow: UPLC-MS/MS Analysis
Caption: Workflow for UPLC-MS/MS analysis of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
UV-Vis Spectrophotometry for Concentration Determination
UV-Vis spectrophotometry is a straightforward and rapid technique for determining the concentration of a pure substance in solution, provided it has a suitable chromophore. N-(tert-Butyl)-6-chloropyrimidin-4-amine, with its chloropyrimidine ring, is expected to exhibit significant UV absorbance[6][7][8].
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To rapidly determine the concentration of N-(tert-Butyl)-6-chloropyrimidin-4-amine in a pure sample solution.
Instrumentation:
UV-Vis spectrophotometer.
Procedure:
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or acetonitrile).
Wavelength of Maximum Absorbance (λmax) Determination:
Prepare a dilute solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine in the chosen solvent.
Scan the solution over a wavelength range of 200-400 nm to identify the λmax.
Calibration Curve:
Prepare a series of standard solutions of known concentrations.
Measure the absorbance of each standard at the predetermined λmax.
Plot a graph of absorbance versus concentration.
Sample Analysis:
Prepare a solution of the sample in the same solvent.
Measure the absorbance at λmax.
Determine the concentration from the calibration curve.
Expected Spectroscopic Properties
Based on the UV spectrum of 2-chloropyrimidine, N-(tert-Butyl)-6-chloropyrimidin-4-amine is expected to have a λmax in the range of 250-270 nm[6][7][8]. The exact λmax and molar absorptivity will depend on the solvent used.
Logical Relationship: Beer-Lambert Law```dot
Caption: Workflow for purity determination by Quantitative NMR (qNMR).
Forced Degradation Studies
To develop a stability-indicating analytical method, forced degradation studies are essential. These studies help to identify potential degradation products and demonstrate the specificity of the analytical method to separate the active pharmaceutical ingredient (API) from its degradants.[9][10][11]
Stress Conditions:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Dry heat at 105 °C for 48 hours.
Photolytic Degradation: Exposure to UV light (254 nm) and visible light.
The stressed samples are then analyzed by the developed HPLC or UPLC-MS/MS method to assess for degradation and to ensure peak purity of the parent compound.
Conclusion
The analytical techniques and protocols described in this document provide a comprehensive framework for the analysis of N-(tert-Butyl)-6-chloropyrimidin-4-amine. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control, UPLC-MS/MS for high-sensitivity applications, UV-Vis for rapid concentration checks of pure samples, and qNMR for accurate purity determination. Proper validation of these methods in accordance with regulatory guidelines is crucial to ensure reliable and accurate results in a research and drug development setting.
Application Notes and Protocols for the Dissolution of N-(tert-Butyl)-6-chloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals This document provides detailed guidance on the dissolution of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. Due...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the dissolution of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on its solubility, this note outlines a systematic approach to determine the optimal solvent and dissolution conditions.
Compound Properties
A summary of the known chemical and physical properties of N-(tert-Butyl)-6-chloropyrimidin-4-amine is presented below. These properties can influence its solubility behavior.
Recommended Solvents for Initial Solubility Screening
Based on the solubility of structurally related compounds, such as 6-chloropyridazin-3-amine and other pyrimidine derivatives, the following solvents are recommended for initial solubility screening.[4][5] They are categorized by polarity to provide a systematic approach.
Often effective for dissolving a wide range of organic molecules, including heterocyclic compounds.[4][5]
Polar Protic
Methanol, Ethanol, n-Butanol
The amine and pyrimidine nitrogens may interact with protic solvents. Solubility is expected to increase with temperature in these solvents.[5]
Nonpolar
Toluene, Chloroform
May be effective, particularly if the tert-butyl group's nonpolar character significantly influences solubility.[5]
Experimental Protocol for Solubility Determination
This protocol describes a systematic, small-scale experiment to determine the solubility of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
3.1. Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoid inhalation of dust and contact with skin and eyes.
Consult the Safety Data Sheet (SDS) for complete safety information.
3.2. Materials
N-(tert-Butyl)-6-chloropyrimidin-4-amine
Selected solvents (see table above)
Vials with caps (e.g., 2 mL glass vials)
Analytical balance
Vortex mixer
Magnetic stirrer and stir bars (optional)
Water bath or heating block
Micro-pipettes
3.3. Experimental Workflow
Caption: Workflow for determining the solubility of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
3.4. Step-by-Step Procedure
Preparation of Stock Vials:
Accurately weigh 1-2 mg of N-(tert-Butyl)-6-chloropyrimidin-4-amine into a series of labeled glass vials.
Initial Solvent Addition:
To the first vial, add a small, precise volume of the first test solvent (e.g., 100 µL) to achieve a starting concentration (e.g., 10-20 mg/mL).
Room Temperature Dissolution:
Cap the vial and vortex vigorously for 1-2 minutes.
Visually inspect the solution against a dark background. If the solid has completely dissolved, the compound is soluble at this concentration. If not, proceed to the next step.
For slower-dissolving compounds, stirring with a small magnetic stir bar for 15-30 minutes may be beneficial.
If the compound is not fully dissolved, add another precise volume of the solvent (e.g., 100 µL) to decrease the concentration.
Vortex and observe again. Repeat this step until the solid dissolves or a large volume of solvent has been added, indicating poor solubility.
Effect of Temperature:
If the compound remains insoluble or has low solubility at room temperature, gently warm the vial in a water bath or on a heating block (e.g., to 40-50°C).
Vortex or stir intermittently and observe any changes in solubility. Note that some compounds may precipitate upon cooling.
Data Recording:
Record the results for each solvent, noting whether the compound is "freely soluble," "sparingly soluble," or "insoluble" at the tested concentrations and temperatures.
For quantitative analysis, carefully record the mass of the compound and the total volume of solvent required for complete dissolution.
Repeat for Other Solvents:
Repeat steps 2-6 for each of the selected solvents to build a comprehensive solubility profile.
Summary of Expected Results and Interpretation
The results of these experiments can be summarized in a table to guide solvent selection for future applications.
Solvent
Solubility at Room Temp (Qualitative)
Solubility with Heating (Qualitative)
Notes
DMSO
e.g., Freely Soluble
e.g., N/A
e.g., Forms a clear, stable solution.
Ethanol
e.g., Sparingly Soluble
e.g., Soluble
e.g., Precipitates upon cooling.
Toluene
e.g., Insoluble
e.g., Insoluble
e.g., No change observed.
This systematic approach will enable researchers to efficiently identify suitable solvents and conditions for dissolving N-(tert-Butyl)-6-chloropyrimidin-4-amine for use in chemical reactions, purifications, and analytical procedures.
Application Notes and Protocols for N-(tert-Butyl)-6-chloropyrimidin-4-amine in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals Introduction N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine that holds significant potential as a versatile scaffold for the developme...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine that holds significant potential as a versatile scaffold for the development of covalent probes in proteomics research. The core structure, featuring a reactive chloropyrimidine moiety, is analogous to scaffolds that have been successfully employed to create covalent inhibitors targeting specific cysteine residues in proteins, particularly kinases.[1] This document provides detailed application notes on how this compound can be leveraged as a starting material for generating novel chemical probes for target identification and validation, along with generalized experimental protocols for their use in a chemoproteomics workflow.
The 6-chloro substituent on the pyrimidine ring is susceptible to nucleophilic aromatic substitution by the thiol group of cysteine residues within protein binding pockets. This reaction forms a stable covalent bond, enabling irreversible inhibition and robust target labeling. The tert-butyl group provides steric bulk that can influence binding selectivity and solubility. By modifying the pyrimidine scaffold with a reporter tag, such as an alkyne or azide for click chemistry, N-(tert-Butyl)-6-chloropyrimidin-4-amine can be converted into a powerful probe for activity-based protein profiling (ABPP).
Hypothetical Application: Covalent Probe for Kinase Profiling
Based on published research demonstrating that chloropyrimidine derivatives can covalently target kinases like Mitogen- and Stress-Activated Protein Kinase 1 (MSK1) by reacting with a non-catalytic cysteine, a similar application can be envisioned for probes derived from N-(tert-Butyl)-6-chloropyrimidin-4-amine.[1] These probes could be used to profile the kinome, identify novel druggable cysteines, and assess the selectivity of kinase inhibitors.
Proposed Probe Synthesis
To be utilized as a proteomics probe, N-(tert-Butyl)-6-chloropyrimidin-4-amine would first be functionalized with a bioorthogonal handle, such as a terminal alkyne. This allows for the subsequent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. A proposed synthetic route is outlined below.
Caption: Proposed synthesis of an alkyne-functionalized probe.
Experimental Protocols
The following are generalized protocols for utilizing a hypothetical alkyne-functionalized probe derived from N-(tert-Butyl)-6-chloropyrimidin-4-amine (referred to as "Probe-alkyne") in a competitive chemoproteomics experiment to identify protein targets.
Competitive Activity-Based Protein Profiling (ABPP) in Intact Cells
This protocol aims to identify the cellular targets of a test inhibitor by assessing its ability to compete with "Probe-alkyne" for binding to those targets.
Workflow Overview:
Caption: Workflow for competitive ABPP target identification.
Detailed Methodology:
Cell Culture and Treatment:
Culture human cancer cells (e.g., HEK293T or a relevant cancer cell line) to approximately 80% confluency.
Pre-treat cells with either the test inhibitor at various concentrations or a vehicle control (e.g., DMSO) for 1-2 hours.
Add "Probe-alkyne" to the cell culture medium at a final concentration of 10-50 µM and incubate for an additional 1-2 hours.
Cell Lysis and Proteome Preparation:
Harvest the cells by scraping and wash with cold PBS.
Lyse the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
Clarify the lysate by centrifugation and collect the supernatant.
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
Click Chemistry Reaction:
To 1 mg of proteome, add the click chemistry reagents: Biotin-azide, copper(II) sulfate, and a reducing agent like sodium ascorbate.
Incubate the reaction for 1 hour at room temperature with gentle agitation.
Enrichment of Probe-Labeled Proteins:
Pre-wash streptavidin-agarose beads with the lysis buffer.
Add the bead slurry to the proteome sample and incubate for 1-2 hours at 4°C to capture biotinylated proteins.
Wash the beads extensively with lysis buffer followed by a high-salt buffer and a final wash with a buffer compatible with mass spectrometry (e.g., ammonium bicarbonate).
On-Bead Digestion:
Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds.
Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
Collect the supernatant containing the tryptic peptides.
LC-MS/MS Analysis and Data Processing:
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
Proteins that show a significantly reduced signal in the inhibitor-treated samples compared to the DMSO control are considered potential targets of the inhibitor.
Data Presentation
Quantitative data from the competitive ABPP experiment should be summarized to clearly identify high-confidence targets.
Table 1: Hypothetical Quantitative Proteomics Data for Target Identification
Protein ID (UniProt)
Gene Name
Peptide Count (DMSO)
Peptide Count (Inhibitor)
Fold Change (Inhibitor/DMSO)
p-value
P04626
ERBB2
58
12
0.21
<0.001
P21860
EGFR
45
15
0.33
<0.005
Q13554
MAP2K4
32
11
0.34
<0.01
P31749
MAPK1
25
23
0.92
>0.05
P27361
MAPK3
28
26
0.93
>0.05
This table presents hypothetical data where ERBB2, EGFR, and MAP2K4 are identified as potential targets due to the significant decrease in their detected peptide counts upon treatment with the test inhibitor.
Signaling Pathway Visualization
A probe derived from N-(tert-Butyl)-6-chloropyrimidin-4-amine could be used to investigate specific signaling pathways. For instance, if the probe identifies key kinases in the MAPK/ERK pathway as targets, this relationship can be visualized.
Caption: MAPK signaling pathway with potential targets highlighted.
Conclusion
While N-(tert-Butyl)-6-chloropyrimidin-4-amine may not be a direct-use proteomics reagent, its chemical structure makes it an excellent starting point for the synthesis of bespoke covalent probes. By functionalizing this scaffold with a bioorthogonal handle, researchers can create tools for target discovery, validation, and the elucidation of drug mechanisms of action. The protocols and conceptual framework provided here offer a guide for leveraging this compound in advanced proteomics and drug discovery workflows.
Application Notes and Protocols for N-(tert-Butyl)-6-chloropyrimidin-4-amine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of N-(tert-Butyl)-6-chloropyrimidin-4-amine as a versatile chemical intermediate in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(tert-Butyl)-6-chloropyrimidin-4-amine as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery. This document offers detailed experimental protocols for key transformations and summarizes relevant data to facilitate its use in research and development.
Introduction
N-(tert-Butyl)-6-chloropyrimidin-4-amine is a key building block in medicinal chemistry, primarily utilized for the synthesis of substituted pyrimidine derivatives. The pyrimidine scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors. The presence of a reactive chlorine atom at the 6-position allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, making it an ideal starting material for generating libraries of compounds for high-throughput screening and lead optimization. The tert-butyl group at the 4-position provides steric bulk, which can influence the conformation and binding affinity of the final molecule to its biological target.
Key Applications in Drug Discovery
The primary application of N-(tert-Butyl)-6-chloropyrimidin-4-amine is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By functionalizing the 6-position of the pyrimidine ring, researchers can synthesize potent and selective inhibitors of various kinases.
Targeted Kinase Families:
Polo-like Kinase 4 (PLK4)
Cyclin-Dependent Kinases (CDKs)
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and outcomes for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of analogous 6-chloropyrimidine derivatives. These serve as a starting point for optimizing reactions with N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Entry
Aryl Boronic Acid
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (5)
-
K₂CO₃
1,4-Dioxane/H₂O
100
12
85-95
2
4-Methoxyphenylboronic acid
Pd₂(dba)₃ (2)
SPhos (4)
K₃PO₄
Toluene
110
8
90-98
3
3-Pyridinylboronic acid
PdCl₂(dppf) (3)
-
Cs₂CO₃
DMF
90
16
75-85
Table 2: Representative Conditions for Buchwald-Hartwig Amination
Entry
Amine
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Morpholine
Pd₂(dba)₃ (2)
XPhos (4)
NaOtBu
Toluene
100
6
90-97
2
Aniline
Pd(OAc)₂ (2)
BINAP (3)
Cs₂CO₃
1,4-Dioxane
110
18
80-90
3
3-Aminopyrazole
Pd₂(dba)₃ (2)
Xantphos (4)
K₂CO₃
n-BuOH
85
8
70-85
Experimental Protocols
The following are detailed, generalized protocols for the two major classes of reactions involving N-(tert-Butyl)-6-chloropyrimidin-4-amine. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 6-aryl-N-(tert-butyl)pyrimidin-4-amine derivatives.
Materials:
N-(tert-Butyl)-6-chloropyrimidin-4-amine
Aryl or heteroaryl boronic acid (1.2 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
Base (e.g., K₂CO₃, 2.0 equivalents)
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
Schlenk flask or microwave vial
Magnetic stirrer and heating mantle or oil bath
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware for work-up and purification
Ethyl acetate, brine, anhydrous sodium sulfate or magnesium sulfate
Procedure:
To a flame-dried Schlenk flask or microwave vial, add N-(tert-Butyl)-6-chloropyrimidin-4-amine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (0.05 mmol, 0.05 equiv), and base (2.0 mmol, 2.0 equiv).
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane/water) to the flask via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-N-(tert-butyl)pyrimidin-4-amine.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize N4-(tert-butyl)-N6-substituted-pyrimidine-4,6-diamine derivatives.
Materials:
N-(tert-Butyl)-6-chloropyrimidin-4-amine
Primary or secondary amine (1.2 equivalents)
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
Phosphine ligand (e.g., XPhos, 4 mol%)
Base (e.g., NaOtBu, 1.4 equivalents)
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Schlenk flask or microwave vial
Magnetic stirrer and heating mantle or oil bath
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware for work-up and purification
To a flame-dried Schlenk flask or microwave vial, add the palladium catalyst (0.02 mmol, 0.02 equiv), phosphine ligand (0.04 mmol, 0.04 equiv), and base (1.4 mmol, 1.4 equiv).
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add the anhydrous, degassed solvent (e.g., 10 mL of Toluene) via syringe.
Add N-(tert-Butyl)-6-chloropyrimidin-4-amine (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) to the reaction mixture.
Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired N4-(tert-butyl)-N6-substituted-pyrimidine-4,6-diamine.
Mandatory Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: PLK4 Signaling Pathway Inhibition.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: N-(tert-Butyl)-6-chloropyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the solubility of N-(tert-Butyl)-6-chloropyrimidin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the solubility of N-(tert-Butyl)-6-chloropyrimidin-4-amine in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of N-(tert-Butyl)-6-chloropyrimidin-4-amine in DMSO?
Currently, there is no publicly available quantitative data on the specific solubility of N-(tert-Butyl)-6-chloropyrimidin-4-amine in DMSO. Safety Data Sheets for this compound indicate that solubility data is not available[1]. Generally, DMSO is a powerful solvent capable of dissolving a wide array of organic compounds[2].
Q2: I am having difficulty dissolving N-(tert-Butyl)-6-chloropyrimidin-4-amine in DMSO. What are the initial steps to take?
For optimal dissolution, begin with a standardized protocol. Ensure that both the powdered compound and the DMSO are at room temperature before mixing. Use a calibrated micropipette to add the anhydrous DMSO directly to the vial containing the pre-weighed compound. Securely cap the vial and vortex the mixture vigorously for 30-60 seconds[3].
Q3: My compound is not fully dissolving at room temperature even after vortexing. What can I do?
If you observe particulate matter, several techniques can be employed to aid dissolution. These include sonication in a water bath for several minutes to break up aggregates and gentle warming of the solution (e.g., in a 37°C water bath)[4][5]. It is crucial to use heat cautiously as it may degrade the compound or the DMSO[3].
Q4: Does the quality of the DMSO affect the solubility of the compound?
Yes, the quality of DMSO is critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of many organic compounds, potentially leading to precipitation[4][6]. It is imperative to use high-purity, anhydrous DMSO for preparing stock solutions.
Q5: My N-(tert-Butyl)-6-chloropyrimidin-4-amine/DMSO solution was clear initially but a precipitate formed later. What is the likely cause?
Precipitation after initial dissolution can be attributed to a few factors. The most common is the use of DMSO that has absorbed atmospheric moisture[4]. Another possibility is that the solution is supersaturated, and the compound is crystallizing out over time. To mitigate this, ensure you are using anhydrous DMSO and consider preparing a slightly lower concentration stock solution.
Q6: How should I store my N-(tert-Butyl)-6-chloropyrimidin-4-amine stock solution in DMSO?
To maintain the integrity of your stock solution, it should be stored in a tightly sealed container at a low temperature, such as -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes[3][5].
Protocol for Determining Maximum Solubility in DMSO
This protocol outlines a method to determine the maximum solubility of a compound in DMSO at room temperature.[8]
Materials:
N-(tert-Butyl)-6-chloropyrimidin-4-amine
Anhydrous DMSO
Vortex mixer
Centrifuge
Calibrated analytical balance
Micropipettes
Microcentrifuge tubes
Procedure:
Prepare a Supersaturated Solution:
Weigh out a small amount (e.g., 5-10 mg) of the compound into a microcentrifuge tube.
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).
Vortex the mixture vigorously for 2-3 minutes.
If the compound dissolves completely, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a precipitate is observed.
Equilibration:
Incubate the supersaturated solution at room temperature for at least 24 hours to ensure equilibrium is reached. Mix the solution periodically.
Separation of Undissolved Solid:
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
Quantification:
Carefully collect the supernatant.
Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble.
Determine the concentration of the compound in the diluted sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
Calculate the original concentration in the DMSO supernatant to determine the maximum solubility.
Troubleshooting and Visualization
Troubleshooting Dissolution Issues
If you encounter problems dissolving N-(tert-Butyl)-6-chloropyrimidin-4-amine in DMSO, follow this logical workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting dissolution issues.
Experimental Workflow for Stock Solution Preparation
This diagram illustrates the standard procedure for preparing a stock solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine in DMSO.
Caption: Standard workflow for preparing a DMSO stock solution.
Technical Support Center: Synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine
This guide provides troubleshooting advice and optimized protocols for the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a common intermediate in pharmaceutical development. The primary synthetic route involves...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and optimized protocols for the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a common intermediate in pharmaceutical development. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and tert-butylamine.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields can arise from several factors. A systematic approach is best for troubleshooting:
Incomplete Reaction: The reaction may not have reached completion. Verify this by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of the 4,6-dichloropyrimidine starting material. If starting material remains, consider increasing the reaction temperature or extending the reaction time. For catalyst-free SNAr reactions, high temperatures (e.g., 140 °C in DMF) are often required to drive the reaction to completion.[1]
Side Product Formation: The most common side product is the disubstituted N,N'-di(tert-butyl)pyrimidine-4,6-diamine. Formation of this impurity consumes both your starting material and reagent, directly lowering the yield of the desired product. See the question below for minimizing this side reaction.
Choice of Base: An inappropriate or insufficient amount of base can hinder the reaction. The reaction generates HCl, which must be neutralized. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[2] Ensure at least one equivalent of base is used, with a slight excess often being beneficial.
Workup Losses: The product may be lost during the aqueous workup or extraction phase. Ensure the pH is adjusted correctly and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous layer.
Q2: I'm observing a significant amount of the N,N'-di(tert-butyl)pyrimidine-4,6-diamine impurity. How can I prevent this?
Formation of the disubstituted product is a common challenge. To favor mono-substitution, you can adjust the following conditions:
Stoichiometry: Use a controlled amount of tert-butylamine. A stoichiometric ratio of 1.0 to 1.1 equivalents relative to 4,6-dichloropyrimidine is recommended. Using a large excess of the amine will strongly favor the formation of the disubstituted product.[2]
Reaction Temperature: Lowering the reaction temperature can increase selectivity for the mono-substituted product. The second substitution is typically slower than the first, and lower temperatures can help halt the reaction after the first substitution has occurred. Start with room temperature or gentle heating (e.g., 40-60 °C) and monitor the reaction closely.
Controlled Addition: Add the tert-butylamine solution dropwise to the solution of 4,6-dichloropyrimidine at a controlled temperature. This keeps the instantaneous concentration of the amine low, reducing the likelihood of a second substitution event on the newly formed product.
Q3: My TLC/LC-MS analysis shows mostly unreacted 4,6-dichloropyrimidine. What should I do?
This indicates that the reaction conditions are not sufficiently forcing to initiate the substitution.
Increase Temperature: SNAr reactions on dichloropyrimidines are often facilitated by heat.[3] If you are running the reaction at room temperature, try heating it to 80 °C or higher.[2] Solvents with higher boiling points like DMF or dioxane are suitable for this.[1]
Check Reagents: Ensure your reagents, especially the tert-butylamine, have not degraded. Use a fresh bottle or re-purify if necessary. Also, confirm the base is active and dry.
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMAc, NMP, or acetonitrile are generally effective as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[3]
Q4: What is the best purification strategy for N-(tert-Butyl)-6-chloropyrimidin-4-amine?
Column Chromatography: This is the most effective method for separating the desired mono-substituted product from the unreacted dichloropyrimidine and the disubstituted side product. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity, typically provides good separation.[4]
Recrystallization: If the crude product is relatively pure, recrystallization can be an efficient purification method. Experiment with different solvent systems, such as ethanol/water or heptane/ethyl acetate mixtures, to find conditions where the product has high solubility at high temperatures but low solubility at room temperature or below.
Data Presentation
Table 1: Illustrative Effect of Stoichiometry on Product Distribution
This table illustrates how the equivalents of tert-butylamine can influence the ratio of the desired mono-substituted product versus the undesired di-substituted side product.
Equivalents of tert-Butylamine
Mono-substitution Product (%)
Di-substitution Product (%)
Unreacted Dichloropyrimidine (%)
1.0
75
10
15
1.2
70
25
5
2.2
5
95
0
Note: Values are illustrative and will vary based on specific reaction conditions such as temperature and reaction time.
Table 2: General Effect of Solvent and Temperature on SNAr Reactions
Solvent
Typical Temperature Range (°C)
General Observations
Tetrahydrofuran (THF)
25 - 66
Slower reaction rates, may require longer times or reflux. Good for controlled, selective reactions.
Acetonitrile (MeCN)
25 - 82
Moderate reaction rates. Good general-purpose solvent.
N,N-Dimethylformamide (DMF)
25 - 150
Faster reaction rates, often used to drive difficult reactions to completion at high temperatures.[1][5]
Dioxane
25 - 101
Similar to THF but with a higher boiling point, allowing for higher reaction temperatures.
Experimental Protocols
Protocol 1: Synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine
Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4,6-dichloropyrimidine (1.0 eq).
Solvent & Base: Add a suitable anhydrous solvent, such as DMF or THF (approx. 5-10 mL per mmol of starting material), followed by a base, such as powdered K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).[2][5]
Reagent Addition: In a separate flask, prepare a solution of tert-butylamine (1.05 eq) in the same solvent. Add this solution dropwise to the stirring mixture of dichloropyrimidine and base over 30 minutes.
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C). Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours until the starting material is consumed.
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
Washing: Combine the organic layers and wash with water, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by silica gel column chromatography.
Protocol 2: Purification by Silica Gel Column Chromatography
Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane or a 95:5 mixture of hexane/ethyl acetate).
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the silica onto the top of the column.
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15) to elute the products. The typical elution order is: 4,6-dichloropyrimidine (least polar), N-(tert-Butyl)-6-chloropyrimidin-4-amine (desired product), and N,N'-di(tert-butyl)pyrimidine-4,6-diamine (most polar).
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Technical Support Center: Purification of N-(tert-Butyl)-6-chloropyrimidin-4-amine by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of N...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered when purifying N-(tert-Butyl)-6-chloropyrimidin-4-amine on silica gel?
A1: The most frequent problem is significant peak tailing during column chromatography and streaking on Thin Layer Chromatography (TLC) plates. This is due to the basic nature of the amine functional group, which interacts strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This interaction can lead to poor separation, reduced purity of the collected fractions, and lower overall yield.
Q2: How can I prevent peak tailing during the purification of this compound?
A2: To minimize peak tailing, it is highly recommended to add a basic modifier to the mobile phase (eluent). A common and effective strategy is to add a small amount, typically 0.5-1% (v/v), of triethylamine (TEA) or a similar amine like pyridine to your solvent system.[1] The basic modifier neutralizes the acidic sites on the silica gel, leading to more symmetrical ("Gaussian") peaks and improved separation.
Q3: What are the best solvent systems for the flash chromatography of N-(tert-Butyl)-6-chloropyrimidin-4-amine?
A3: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on TLC, ensuring good separation from impurities.[3] Common solvent systems for aminopyrimidine derivatives include mixtures of non-polar and polar solvents, such as:
Hexane/Ethyl Acetate
Dichloromethane/Methanol
The polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the compound. It is crucial to first determine the optimal solvent ratio using TLC.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Degradation on silica gel can occur with sensitive compounds. If you suspect this is happening, consider the following:
Use Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a basic modifier.
Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (neutral or basic) which can be more suitable for the purification of amines.
Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.
Q5: How do I choose between wet loading and dry loading for my sample?
A5: The choice of sample loading method depends on the solubility of your crude product:
Wet Loading: If your compound is readily soluble in the initial mobile phase, dissolve it in a minimal amount of this solvent and apply it directly to the top of the column.
Dry Loading: If your compound has poor solubility in the eluent, it is better to pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column. Dry loading often results in better resolution for less soluble compounds.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Significant Peak Tailing / Streaking on TLC
Strong interaction between the basic amine and acidic silica gel.
Add 0.5-1% triethylamine (TEA) to the eluent. Consider using neutral or basic alumina as the stationary phase.
Poor Separation of Product from Impurities
Inappropriate solvent system (polarity is too high or too low). Co-elution of impurities with similar polarity.
Optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4 for your product and maximize the separation from impurity spots. Try a different solvent system with different selectivity (e.g., switch from ethyl acetate to diethyl ether or a mix).
Low or No Recovery of the Compound from the Column
The compound is too polar and is irreversibly adsorbed onto the silica gel. The compound may have degraded on the column.
Use a more polar eluent, such as a gradient of dichloromethane/methanol. If degradation is suspected, use a deactivated stationary phase or reduce the contact time.
Cracks in the Silica Gel Bed
Improper column packing. The column ran dry during the purification.
Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed.
Multiple Spots on TLC of a Supposedly Pure Fraction
The compound is unstable under the analysis conditions. The collected fraction is not pure.
Re-run the column with a shallower gradient. Ensure the TLC plate is not overloaded.
This protocol provides a general guideline for the purification of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
1. Preparation of the Mobile Phase (Eluent):
Based on TLC analysis, prepare a suitable solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
Add 0.5-1% (v/v) of triethylamine to the prepared eluent to prevent peak tailing.
2. Column Packing:
Select a glass column of an appropriate size based on the amount of crude material.
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.
Carefully pour the slurry into the column, ensuring even packing without air bubbles. A gentle tapping on the side of the column can help.
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.
3. Sample Loading:
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the sand layer using a pipette.
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
4. Elution and Fraction Collection:
Carefully add the eluent to the column without disturbing the top layer.
Apply gentle pressure to the top of the column (e.g., using a pump or house air) to achieve a steady flow rate.
Begin eluting with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
Collect fractions in test tubes or vials.
5. Monitoring and Product Isolation:
Monitor the collected fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Visual Workflow for Troubleshooting
Caption: Troubleshooting workflow for the chromatographic purification of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Technical Support Center: N-(tert-Butyl)-6-chloropyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(tert-Butyl)-6-chloropyrimidin-4-amine in solution. This resource is intended for researche...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(tert-Butyl)-6-chloropyrimidin-4-amine in solution. This resource is intended for researchers, scientists, and drug development professionals to assist in designing and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of N-(tert-Butyl)-6-chloropyrimidin-4-amine in solution?
A1: N-(tert-Butyl)-6-chloropyrimidin-4-amine is generally stable under recommended storage conditions, which typically include storage in a cool, dark, and dry place in a tightly sealed container.[1] However, its stability in solution is dependent on several factors including the solvent, pH, temperature, and exposure to light. For experimental purposes, it is crucial to determine its stability under your specific conditions.
Q2: What are the potential degradation pathways for N-(tert-Butyl)-6-chloropyrimidin-4-amine?
A2: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on the structure of pyrimidine derivatives, potential degradation can occur through several mechanisms:
Hydrolysis: The chloro group at the 6-position is susceptible to nucleophilic substitution by water or hydroxide ions, especially at non-neutral pH and elevated temperatures. This would lead to the formation of the corresponding 6-hydroxy derivative.
Oxidation: The pyrimidine ring and the tert-butyl group can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.
Photodegradation: Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to the formation of various degradation products.
Q3: In which common laboratory solvents is N-(tert-Butyl)-6-chloropyrimidin-4-amine most stable?
A3: While specific data is limited, non-polar aprotic solvents are generally preferred for long-term storage of similar compounds. For aqueous buffers, it is recommended to prepare fresh solutions and use them promptly. Stability in protic solvents like methanol and ethanol may be lower due to potential solvolysis. A summary of expected relative stability is provided in the table below.
Relative Stability in Common Solvents (Hypothetical Data)
Solvent
Expected Relative Stability
Potential Degradation Pathway
Dimethyl sulfoxide (DMSO)
High
Minimal
Dichloromethane (DCM)
High
Minimal
Acetonitrile (ACN)
Moderate
Potential for minor degradation over time
Methanol / Ethanol
Moderate to Low
Potential for solvolysis of the chloro group
Aqueous Buffers (pH 7)
Low
Susceptible to hydrolysis
Aqueous Buffers (Acidic/Basic)
Very Low
Accelerated hydrolysis
Troubleshooting Guides
Problem 1: Inconsistent results or loss of activity in biological assays.
Possible Cause: Degradation of the compound in the assay medium.
Troubleshooting Steps:
Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions of N-(tert-Butyl)-6-chloropyrimidin-4-amine in a suitable solvent like DMSO immediately before each experiment.
Assess Stability in Assay Buffer: Perform a time-course experiment to evaluate the stability of the compound in your specific assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze its concentration at different time points using an appropriate analytical method like HPLC-UV or LC-MS.
Minimize Incubation Time: If the compound is found to be unstable, try to minimize the pre-incubation and incubation times in the aqueous assay medium.
Problem 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Possible Cause: The compound is degrading in the solvent or under the analytical conditions.
Troubleshooting Steps:
Evaluate Solvent Stability: Analyze a freshly prepared solution and compare it with a solution that has been stored for a period (e.g., 24 hours) at room temperature and protected from light.
Check for Photodegradation: Prepare a solution and expose it to ambient light or a UV lamp for a defined period. Analyze the sample and compare it to a sample kept in the dark.
Assess Thermal Stability: Heat a solution at a controlled temperature (e.g., 40-60°C) for a specific duration and analyze for degradation products.
Optimize Analytical Method: Ensure the analytical method itself (e.g., mobile phase pH, column temperature) is not causing on-column degradation.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[2][3]
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
Preparation of Stock Solution: Prepare a stock solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period. Note that pyrimidine derivatives can be sensitive to hot alkali.[4]
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or high-intensity visible light.
Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating method like HPLC-UV or LC-MS.
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the parent compound and any degradation products.
Forced Degradation Conditions Summary
Stress Condition
Reagent/Condition
Typical Temperature
Acid Hydrolysis
0.1 M - 1 M HCl
Room Temperature to 60°C
Base Hydrolysis
0.1 M - 1 M NaOH
Room Temperature
Oxidation
3% - 30% H₂O₂
Room Temperature
Thermal
Dry Heat / Solution
60°C or higher
Photolytic
UV / Visible Light
Ambient Temperature
Visualizations
Caption: Workflow for a forced degradation study of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Caption: Factors influencing the stability of N-(tert-Butyl)-6-chloropyrimidin-4-amine in solution.
troubleshooting failed reactions with N-(tert-Butyl)-6-chloropyrimidin-4-amine
Welcome to the technical support center for N-(tert-Butyl)-6-chloropyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and freq...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for N-(tert-Butyl)-6-chloropyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of N-(tert-Butyl)-6-chloropyrimidin-4-amine?
A1: N-(tert-Butyl)-6-chloropyrimidin-4-amine is primarily used as a building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its most common applications involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation), to introduce substituents at the 6-position of the pyrimidine ring.
Q2: What is the general reactivity of the chlorine atom on N-(tert-Butyl)-6-chloropyrimidin-4-amine in cross-coupling reactions?
A2: The chlorine atom on the pyrimidine ring is activated towards cross-coupling reactions due to the electron-deficient nature of the pyrimidine ring. However, chloro-heteroarenes are generally less reactive than their bromo or iodo counterparts.[1] Therefore, successful couplings often require carefully optimized conditions, including the use of specialized palladium catalysts and ligands.[1][2]
Q3: What are the recommended storage conditions for N-(tert-Butyl)-6-chloropyrimidin-4-amine?
A3: It is recommended to store N-(tert-Butyl)-6-chloropyrimidin-4-amine in a tightly sealed container in a dry and well-ventilated place. It is stable under recommended storage conditions.[3]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Possible Causes and Solutions:
Inappropriate Catalyst System: Standard palladium catalysts may not be effective for this less reactive chloride.
Solution: Employ more active catalyst systems. Electron-rich and sterically hindered phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type ligands (e.g., SPhos), are often effective in activating the C-Cl bond.[2][4] Using a pre-formed catalyst can also be beneficial.[2]
Incorrect Base Selection: The base is crucial for the transmetalation step and catalyst regeneration.
Solution: A moderately strong base is typically required. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and have proven effective for Suzuki couplings of heteroaryl chlorides.[2][4][5]
Solvent System Issues: The solvent must be anhydrous, deoxygenated, and compatible with the reagents.
Solution: A mixture of an organic solvent and water is often used. A 2:1 to 4:1 mixture of 1,4-dioxane and water is a robust and widely used system.[4][5] Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially under harsh conditions.
Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[6]
Caption: Troubleshooting logic for failed Suzuki-Miyaura reactions.
Issue 2: Low or No Yield in Buchwald-Hartwig Amination Reactions
Possible Causes and Solutions:
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting the catalytic cycle.[7]
Solution: The use of sterically hindered, electron-rich phosphine ligands (Buchwald ligands) is critical to promote the desired C-N bond formation and prevent catalyst inhibition.[8]
Inappropriate Base: The choice of base is crucial and can be substrate-dependent.
Solution: Sodium tert-butoxide (NaOt-Bu) is a strong base that often promotes high reaction rates. However, it can be incompatible with some functional groups.[9] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times.[9]
Side Reaction with Base: The strong base (e.g., NaOt-Bu) can act as a nucleophile, leading to a competing SNAr reaction at the C-Cl position.
Solution: If SNAr with the base is suspected, switch to a non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS).[9]
Amine Substrate Issues: The nature of the amine coupling partner can influence the reaction outcome.
Solution: Ensure the amine is pure and dry. For less nucleophilic amines, a more active catalyst system or higher reaction temperatures may be necessary.
Caption: Troubleshooting logic for failed Buchwald-Hartwig aminations.
Issue 3: Difficulty with Product Purification
Possible Causes and Solutions:
Tailing on Silica Gel Chromatography: The basic nitrogen atoms on the pyrimidine ring can interact strongly with the acidic silica gel, causing significant tailing.
Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the mobile phase to suppress this interaction and improve peak shape.[10]
Co-elution with Unreacted Starting Material or Byproducts: Impurities may have similar polarity to the desired product.
Solution: If chromatography is ineffective, consider an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaOH), and the pure product extracted back into an organic solvent.[10]
Quantitative Data
The success of cross-coupling reactions with chloropyrimidines is highly dependent on the reaction conditions. The following tables summarize representative data for related systems, which can serve as a starting point for optimization.
Table 1: Comparison of Catalyst and Ligand Systems for Suzuki Coupling of Chloropyrimidines
Catalyst Precursor
Ligand
Catalyst Loading (mol%)
Notes
Pd(PPh₃)₄
PPh₃ (integrated)
0.5 - 5
Commonly used and effective for many substrates.[4][5]
Pd₂(dba)₃
P(t-Bu)₃
1 - 2
Highly active system, particularly for less reactive chlorides.[4]
Pd(OAc)₂
SPhos
2 - 4
Buchwald ligand-based system, often showing high reactivity.[4]
Table 2: Comparison of Base and Solvent Combinations for Suzuki Coupling of Chloropyrimidines
Base
Solvent System
Temperature (°C)
Notes
K₂CO₃
1,4-Dioxane / H₂O (2:1 to 4:1)
80 - 110
A robust and widely used system for heteroaryl chlorides.[4][5]
K₃PO₄
1,4-Dioxane
80 - 100
A slightly stronger base that can be effective for challenging couplings.[4]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Steps:
Reaction Setup: To a flame-dried Schlenk flask, add N-(tert-Butyl)-6-chloropyrimidin-4-amine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).[4]
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[4]
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.[5]
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with brine.[5]
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Detailed Steps:
Reaction Setup: In a glovebox or under an inert atmosphere, add N-(tert-Butyl)-6-chloropyrimidin-4-amine (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 eq) to a dry reaction vessel.
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) to the vessel.
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C. Stir for 1-24 hours, monitoring the reaction progress by TLC or LC-MS.
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Technical Support Center: Optimizing Pyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrimidine synthesis. The focus is on improving reaction conditions to enhance yield and purity.
This section addresses specific issues that may arise during pyrimidine synthesis, with a focus on the widely used Biginelli and Pinner reactions.
Biginelli Reaction Troubleshooting
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While versatile, it can be prone to side reactions and yield issues.[1]
Q1: My Biginelli reaction is yielding a significant amount of a yellow, fluorescent byproduct instead of the expected dihydropyrimidinone. What is happening and how can I fix it?
A1: The likely culprit is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[2] This pathway competes with the desired Biginelli reaction.
Troubleshooting Steps:
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[2]
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Screening different Lewis or Brønsted acids may be necessary to find one that favors the desired product.[2][3]
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1][2]
Q2: I am observing a low yield in my Biginelli reaction, with a large amount of unreacted starting materials. What are the potential causes and solutions?
A2: Low conversion can stem from several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[1][2]
Troubleshooting Steps:
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration. For acid catalysts like HCl, verify that the concentration is appropriate.[1][2]
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2][4]
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. While ethanol is common, experimenting with other solvents like acetonitrile or even solvent-free conditions can lead to improved outcomes.[1][3][4]
Reactant Purity: Impurities in the starting materials (aldehyde, β-ketoester, or urea) can inhibit the reaction. Ensure all reactants are of high purity.[2][3]
Q3: My crude product from a Biginelli reaction is difficult to purify due to the presence of N-acylurea byproducts. How can I address this?
A3: N-acylureas can form as byproducts and complicate the purification process.
Troubleshooting Steps:
Reaction Conditions: Careful control of reaction stoichiometry and catalyst selection can sometimes suppress the formation of N-acylureas.[1]
Purification Strategy: Recrystallization is often the most effective method for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial to selectively crystallize the desired DHPM product.[1]
Pinner Pyrimidine Synthesis Troubleshooting
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine to form a pyrimidine.
Q1: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?
A1: Common side reactions in the Pinner synthesis include self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, and incomplete cyclization.[1][2] The purity of the amidine salt is also critical.[1]
Troubleshooting Steps:
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1]
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1]
Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting the desired cyclization while minimizing side reactions.[1][2]
Temperature Control: The optimal temperature depends on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[1]
Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?
A2: Incomplete cyclization can be a significant hurdle.
Troubleshooting Steps:
Optimize Base and Temperature: The strength and amount of the base can be critical. A stronger base or an increase in temperature might be necessary to facilitate the final ring-closing step.
Removal of Water: If the reaction produces water, its removal using a Dean-Stark apparatus or molecular sieves can help drive the equilibrium towards the cyclized product.
Data Presentation: Comparative Analysis of Pyrimidine Synthesis Methods
The following table summarizes key quantitative data for selected pyrimidine synthesis methods, offering a side-by-side comparison of their performance based on published experimental results.[5]
identification of N-(tert-Butyl)-6-chloropyrimidin-4-amine impurities
Welcome to the technical support center for N-(tert-Butyl)-6-chloropyrimidin-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for N-(tert-Butyl)-6-chloropyrimidin-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of N-(tert-Butyl)-6-chloropyrimidin-4-amine?
A1: Potential impurities can originate from the synthetic route and subsequent degradation. The most common synthesis involves the reaction of 4,6-dichloropyrimidine with tert-butylamine. Based on this, likely impurities include:
Starting Materials:
4,6-Dichloropyrimidine
tert-Butylamine
Process-Related Impurities:
Di-substituted impurity (Impurity A): 4,6-bis(tert-Butylamino)pyrimidine, formed by the reaction of two equivalents of tert-butylamine with 4,6-dichloropyrimidine.
Positional isomer (Impurity B): N-(tert-Butyl)-4-chloropyrimidin-6-amine. Although substitution at the 4-position is generally favored, the 6-position can also react.
Degradation Products:
Hydrolysis product (Impurity C): 4-(tert-Butylamino)pyrimidin-6-ol, resulting from the hydrolysis of the chloro group. This can be exacerbated by the presence of water and basic or acidic conditions.
Q2: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak could be one of the common impurities listed in Q1, a different process-related impurity, or a degradation product. A systematic approach is required for identification:
Review the Synthesis: Analyze the synthetic route for potential side reactions and byproducts.
Stress Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products and see if any match your unknown peak's retention time.
Mass Spectrometry (MS): Use LC-MS or GC-MS to determine the molecular weight of the impurity. This is a critical step in proposing a structure.
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.
Q3: My GC-MS analysis is showing poor peak shape for the main compound and impurities. What could be the cause?
A3: Poor peak shape, often seen as tailing for amine-containing compounds, can be due to the interaction of the basic amine groups with active sites on the GC column. To mitigate this, consider using a base-deactivated column. If the issue persists, derivatization of the amine functionality to a less polar group can improve peak shape and volatility.
Troubleshooting Guides
Issue 1: Co-elution of Impurities in HPLC Analysis
Problem: Two or more peaks, including the main peak, are not fully resolved in the HPLC chromatogram, making accurate quantification difficult.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Step
Inappropriate mobile phase composition
Modify the organic-to-aqueous ratio. A shallower gradient or isocratic elution might improve separation.
Incorrect pH of the mobile phase
For amine-containing compounds, the pH of the mobile phase can significantly affect retention and peak shape. Adjust the pH using a suitable buffer (e.g., acetate or phosphate buffer) to be about 2 pH units away from the pKa of the analytes.
Unsuitable stationary phase
If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.
Issue 2: Identification of a Process-Related Impurity
Problem: A significant unknown impurity is consistently observed in multiple batches, suggesting it is related to the manufacturing process.
Logical Troubleshooting Workflow:
Caption: Workflow for identifying a process-related impurity.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is a general starting point and may require optimization for specific impurity profiles.
Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for identifying volatile starting materials and low molecular weight byproducts.
Parameter
Condition
Column
DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Oven Program
Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Injector Temperature
250 °C
Injection Mode
Split (20:1)
MS Transfer Line
280 °C
Ion Source Temp
230 °C
Mass Range
40-450 amu
Sample Preparation
Dissolve 5 mg of the sample in 1 mL of a volatile solvent like Dichloromethane or Ethyl Acetate.
Protocol 3: Forced Degradation Study Workflow
This workflow outlines the steps to investigate the degradation pathways of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Optimization
N-(tert-Butyl)-6-chloropyrimidin-4-amine storage and handling conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of N-(tert-Butyl)-6-chloropyrimidin-4-amine. Fr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-(tert-Butyl)-6-chloropyrimidin-4-amine?
A1: To ensure the stability and longevity of N-(tert-Butyl)-6-chloropyrimidin-4-amine, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration at 2-8°C is recommended.[2]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling N-(tert-Butyl)-6-chloropyrimidin-4-amine, it is essential to use appropriate personal protective equipment. This includes chemical safety goggles or a face shield, protective gloves, and a lab coat.[3] Work should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.
Q3: How should I handle an accidental spill of N-(tert-Butyl)-6-chloropyrimidin-4-amine?
A3: In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[1] Wearing appropriate PPE, carefully sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust. The spill area should then be cleaned with a suitable solvent.
Q4: Is N-(tert-Butyl)-6-chloropyrimidin-4-amine sensitive to air or moisture?
A4: While specific data on the air and moisture sensitivity of this compound is limited, chlorinated pyrimidines as a class can be susceptible to hydrolysis. Therefore, it is best practice to handle N-(tert-Butyl)-6-chloropyrimidin-4-amine under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for reactions sensitive to moisture.
Troubleshooting Guides
Issue 1: The compound has changed color (e.g., from white/off-white to yellow/brown).
Possible Cause: This may indicate degradation of the compound, potentially due to exposure to air, moisture, light, or elevated temperatures.
Recommended Action:
Do not use the discolored compound in your experiment as it may lead to unreliable results.
Assess the purity of the material using one of the quality control protocols outlined below (e.g., HPLC or TLC).
If the purity is compromised, a fresh batch of the compound should be used.
Review your storage and handling procedures to prevent future degradation.
Issue 2: Inconsistent or unexpected experimental results.
Possible Cause: The purity of the N-(tert-Butyl)-6-chloropyrimidin-4-amine may be lower than expected, or it may have degraded.
Recommended Action:
Verify the identity and purity of your starting material using an appropriate analytical technique such as NMR, HPLC, or FTIR spectroscopy. Detailed protocols are provided below.
If degradation is suspected, follow the troubleshooting workflow for compound degradation assessment.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Instrumentation: HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for pyrimidine derivatives. A typical gradient could be:
0-2 min: 5% Acetonitrile
2-15 min: 5% to 95% Acetonitrile
15-18 min: 95% Acetonitrile
18-20 min: 95% to 5% Acetonitrile
20-25 min: 5% Acetonitrile
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Sample Preparation: Prepare a 1 mg/mL solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine in acetonitrile or a suitable solvent.
Procedure:
Equilibrate the column with the initial mobile phase conditions.
Inject 10 µL of the sample solution.
Run the gradient program and record the chromatogram.
The purity can be estimated by the relative area of the main peak.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides a general procedure for obtaining a ¹H NMR spectrum to confirm the structure of the compound.
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
Procedure:
Acquire a standard ¹H NMR spectrum.
Process the data (Fourier transform, phase correction, and baseline correction).
Analyze the chemical shifts, integration, and coupling patterns to confirm the expected proton signals of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Protocol 3: Functional Group Analysis by FTIR Spectroscopy
This protocol describes how to obtain an FTIR spectrum to identify the key functional groups.
Instrumentation: FTIR spectrometer.
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Procedure:
Acquire a background spectrum.
Acquire the sample spectrum.
Identify characteristic absorption bands for functional groups expected in N-(tert-Butyl)-6-chloropyrimidin-4-amine, such as N-H stretches, C-H stretches, C=N and C=C stretches of the pyrimidine ring, and the C-Cl stretch.
Technical Support Center: N-(tert-Butyl)-6-chloropyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of N-(tert-Butyl)-6-chloropyrimidin-4-amine. The information is presented in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of N-(tert-Butyl)-6-chloropyrimidin-4-amine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of N-(tert-Butyl)-6-chloropyrimidin-4-amine?
A1: The primary factors that can lead to the degradation of N-(tert-Butyl)-6-chloropyrimidin-4-amine are exposure to acidic or basic conditions, elevated temperatures, and light. The 6-chloro substituent on the pyrimidine ring makes the compound susceptible to nucleophilic substitution reactions, including hydrolysis.
Q2: What are the recommended storage conditions for N-(tert-Butyl)-6-chloropyrimidin-4-amine to ensure its stability?
A2: To ensure long-term stability, N-(tert-Butyl)-6-chloropyrimidin-4-amine should be stored in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is between 2-8°C.[2] The container should be tightly sealed to protect it from moisture and air. For optimal preservation, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is also advisable.
Q3: Is N-(tert-Butyl)-6-chloropyrimidin-4-amine sensitive to light?
Q4: What are the potential degradation products of N-(tert-Butyl)-6-chloropyrimidin-4-amine?
A4: The most likely degradation product is the hydrolyzed analog, N-(tert-Butyl)-6-hydroxypyrimidin-4-amine, formed by the displacement of the chlorine atom with a hydroxyl group. Under harsh conditions, further degradation of the pyrimidine ring or the tert-butyl group could occur.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Inconsistent experimental results or loss of compound activity.
Degradation of the compound due to improper storage or handling.
1. Verify that the compound has been stored at 2-8°C in a tightly sealed container, protected from light and moisture. 2. Perform a quality control check (e.g., HPLC, NMR) on a new and stored batch of the compound to assess purity. 3. Prepare fresh solutions for each experiment.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS).
Formation of degradation products during the experiment.
1. Analyze the reaction conditions. Avoid strongly acidic or basic environments if possible. 2. If the reaction requires elevated temperatures, minimize the heating time. 3. Protect the reaction mixture from light. 4. Consider if any reagents in the mixture could act as strong nucleophiles and displace the chloro group.
Low yield in a reaction where N-(tert-Butyl)-6-chloropyrimidin-4-amine is a reactant.
The compound may have degraded prior to or during the reaction.
1. Confirm the purity of the starting material. 2. Use freshly opened or properly stored compound. 3. Optimize reaction conditions to be as mild as possible (temperature, pH).
Experimental Protocols
Protocol 1: Assessment of pH Stability
This protocol outlines a general procedure to evaluate the stability of N-(tert-Butyl)-6-chloropyrimidin-4-amine at different pH values.
Materials:
N-(tert-Butyl)-6-chloropyrimidin-4-amine
Buffers of various pH (e.g., pH 4, 7, and 9)
Acetonitrile (ACN)
Water (HPLC grade)
HPLC system with a C18 column
Procedure:
Prepare a stock solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine in acetonitrile at a concentration of 1 mg/mL.
In separate vials, add an aliquot of the stock solution to each pH buffer to achieve a final concentration of 50 µg/mL.
Incubate the solutions at a controlled room temperature, protected from light.
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
Analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.
Plot the concentration of N-(tert-Butyl)-6-chloropyrimidin-4-amine versus time for each pH to determine the degradation rate.
Protocol 2: Assessment of Thermal Stability
This protocol provides a method to assess the stability of the compound at elevated temperatures.
Materials:
N-(tert-Butyl)-6-chloropyrimidin-4-amine
A suitable solvent in which the compound is stable at room temperature (e.g., acetonitrile or dioxane)
Heating block or oven
HPLC system with a C18 column
Procedure:
Prepare a solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine in the chosen solvent at a concentration of 1 mg/mL.
Dispense aliquots of the solution into several sealed vials.
Place the vials in heating blocks or ovens set to different temperatures (e.g., 40°C, 60°C, 80°C).
At various time points (e.g., 0, 1, 2, 4, 8 hours), remove a vial from each temperature and allow it to cool to room temperature.
Analyze the samples by HPLC to quantify the amount of remaining N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Compare the degradation profiles at different temperatures.
Technical Support Center: Synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(tert-Butyl)-6-chloropyrim...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine. This guide addresses common challenges and side products encountered during its synthesis via nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with tert-butylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for N-(tert-Butyl)-6-chloropyrimidin-4-amine?
A1: The most common and direct method for the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine is the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and tert-butylamine. This reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the HCl generated.
Q2: What are the most common side products in this synthesis?
A2: The most prevalent side products are the di-substituted pyrimidine, N,N'-di-tert-butylpyrimidine-4,6-diamine, and unreacted 4,6-dichloropyrimidine. Under certain conditions, hydrolysis of the starting material can also lead to the formation of 6-chloropyrimidin-4-ol.
Q3: How can I minimize the formation of the di-substituted side product?
A3: Formation of the di-substituted product, N,N'-di-tert-butylpyrimidine-4,6-diamine, can be minimized by carefully controlling the reaction stoichiometry. Using a slight excess of 4,6-dichloropyrimidine relative to tert-butylamine can favor mono-substitution. Additionally, controlling the reaction temperature and time is crucial, as prolonged reaction times and higher temperatures can promote the second substitution.
Q4: I am observing a low yield of the desired product. What are the potential causes?
A4: Low yields can be attributed to several factors:
Incomplete reaction: The reaction may not have gone to completion. This can be checked by monitoring the reaction progress using thin-layer chromatography (TLC).
Formation of side products: Significant formation of the di-substituted byproduct will consume the starting materials and reduce the yield of the desired mono-substituted product.
Sub-optimal reaction conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
Product loss during work-up and purification: The product may be lost during extraction or purification steps.
Q5: What is the best method to purify N-(tert-Butyl)-6-chloropyrimidin-4-amine?
A5: The most effective method for purifying N-(tert-Butyl)-6-chloropyrimidin-4-amine from the common side products is flash column chromatography on silica gel.[1] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, typically provides good separation between the starting material, the mono-substituted product, and the di-substituted byproduct. For very high purity requirements, preparative HPLC can also be employed.[1]
Troubleshooting Guides
Issue 1: Multiple Spots on TLC Plate After Reaction
Observation: Your TLC plate shows three spots after running the reaction mixture.
Analysis:
The spot with the highest Rf value is likely the unreacted 4,6-dichloropyrimidine.
The middle spot is typically the desired product, N-(tert-Butyl)-6-chloropyrimidin-4-amine.
The spot with the lowest Rf value is usually the di-substituted side product, N,N'-di-tert-butylpyrimidine-4,6-diamine, which is more polar.
Solution:
Confirm spot identities: If possible, run co-spots with authentic samples of the starting material and, if available, the di-substituted product.
Optimize reaction time: If a significant amount of starting material remains, consider extending the reaction time. Monitor by TLC every hour to determine the optimal endpoint.
Purification: Proceed with flash column chromatography to separate the components.
Issue 2: Predominant Formation of the Di-substituted Product
Observation: The major product of your reaction is N,N'-di-tert-butylpyrimidine-4,6-diamine.
Analysis: This indicates that the reaction conditions are favoring the second nucleophilic substitution. This is often due to an excess of the amine nucleophile or prolonged reaction at elevated temperatures.
Solution:
Adjust Stoichiometry: Reduce the molar equivalents of tert-butylamine. Start with a 1:1 molar ratio of 4,6-dichloropyrimidine to tert-butylamine, or even a slight excess of the dichloropyrimidine (e.g., 1.1 equivalents).
Control Temperature: Run the reaction at a lower temperature. For example, start the reaction at room temperature and gently heat if necessary, while monitoring the progress by TLC.
Slow Addition: Add the tert-butylamine solution dropwise to the solution of 4,6-dichloropyrimidine to maintain a low concentration of the amine throughout the reaction.
Data Presentation
The following table summarizes the expected product distribution based on the stoichiometry of the reactants. These values are illustrative and can vary based on specific reaction conditions such as solvent, temperature, and reaction time.
Molar Ratio (4,6-dichloropyrimidine : tert-butylamine)
General Protocol for the Synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
4,6-Dichloropyrimidine
tert-Butylamine
Potassium carbonate (K2CO3) or Triethylamine (Et3N)
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
Ethyl acetate
Hexanes
Brine
Anhydrous sodium sulfate (Na2SO4)
Silica gel for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloropyrimidine (1.0 equivalent) in DMF.
Addition of Base and Amine: Add potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents) to the solution. To this suspension, add tert-butylamine (1.0-1.1 equivalents) dropwise at room temperature.
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-6 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(tert-Butyl)-6-chloropyrimidin-4-amine as a solid.
Visualizations
Caption: Reaction pathway for the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine and the formation of the di-substituted side product.
Caption: Troubleshooting workflow for common issues in the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
A Comparative Guide for Researchers: N-(tert-Butyl)-6-chloropyrimidin-4-amine and Its N-Propyl Analogue in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. This guide provides an objective comparison o...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. This guide provides an objective comparison of N-(tert-Butyl)-6-chloropyrimidin-4-amine and a close structural analogue, N-Propyl-6-chloropyrimidin-4-amine. These compounds are valuable precursors in the development of kinase inhibitors and other targeted therapies.
This comparison focuses on their physicochemical properties, reactivity in key synthetic transformations, and the potential impact of their structural differences on the biological activity of downstream products.
Physicochemical Properties
The choice between the bulky tert-butyl group and the more linear n-propyl group can influence a molecule's solubility, lipophilicity, and crystal packing, which in turn can affect its handling, formulation, and pharmacokinetic properties. A summary of the key physicochemical properties is presented below.
N-substituted 6-chloropyrimidin-4-amines are versatile intermediates, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of diverse functionalities at the C6 position of the pyrimidine core, a key step in the synthesis of many kinase inhibitors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of synthesizing kinase inhibitors, it is often used to introduce aryl or heteroaryl moieties. While direct comparative studies are limited, the steric hindrance of the tert-butyl group in N-(tert-Butyl)-6-chloropyrimidin-4-amine may influence reaction kinetics and yields compared to the less bulky n-propyl analogue.
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction is crucial for introducing various amine-containing side chains, which can be essential for targeting specific amino acid residues in the ATP-binding pocket of kinases.
Application in Kinase Inhibitor Synthesis: Targeting the JNK Signaling Pathway
Derivatives of N-substituted 6-chloropyrimidin-4-amines are frequently employed in the synthesis of inhibitors targeting various kinases, including the c-Jun N-terminal kinases (JNKs). The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. Its dysregulation is implicated in numerous diseases, including neurodegenerative disorders and cancer.
The core structure provided by these pyrimidine building blocks often serves as a scaffold that mimics the adenine ring of ATP, allowing the synthesized inhibitors to compete for the ATP-binding site of the kinase.
Caption: Simplified JNK Signaling Pathway and the role of inhibitors.
The choice between a tert-butyl and an n-propyl substituent at the N4 position can have a significant impact on the structure-activity relationship of the final kinase inhibitor.
Steric Hindrance: The bulky tert-butyl group can provide steric hindrance that may either enhance binding by promoting a specific conformation or hinder binding if it clashes with the protein. In contrast, the more flexible n-propyl group can adopt various conformations within the binding pocket.
Lipophilicity: The tert-butyl group is more lipophilic than the n-propyl group. This can influence the compound's solubility, cell permeability, and off-target effects.
Metabolic Stability: The tert-butyl group is generally more resistant to metabolic degradation than the n-propyl group, which could lead to a longer half-life in vivo.
Experimental Protocols
Detailed experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination using similar chloropyrimidine substrates are widely available in the chemical literature. The following are generalized procedures that can be adapted for N-(tert-Butyl)-6-chloropyrimidin-4-amine and N-Propyl-6-chloropyrimidin-4-amine.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel, add the N-alkyl-6-chloropyrimidin-4-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
Add a degassed solvent (e.g., 1,4-dioxane/water mixture).
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 eq.).
The N-alkyl-6-chloropyrimidin-4-amine (1.0 eq.) and the desired amine (1.1-1.2 eq.) are added, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).
The reaction vessel is sealed and heated to 80-110 °C with stirring for the required time (monitored by TLC or LC-MS).
After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.
The organic layer is dried, filtered, and concentrated.
The product is purified by column chromatography.
Conclusion
Both N-(tert-Butyl)-6-chloropyrimidin-4-amine and N-Propyl-6-chloropyrimidin-4-amine are valuable and versatile building blocks for the synthesis of kinase inhibitors and other biologically active molecules. The choice between the two will depend on the specific synthetic strategy and the desired properties of the final compound. The tert-butyl derivative offers greater steric bulk and potentially higher metabolic stability, while the n-propyl analogue provides more conformational flexibility. Careful consideration of these factors will enable researchers to select the optimal starting material for their drug discovery programs.
Comparative Study of N-(tert-Butyl)-6-chloropyrimidin-4-amine Analogs as Kinase Inhibitors
A detailed analysis of the structure-activity relationship and in vitro efficacy of novel aminopyrimidine derivatives targeting key oncogenic kinases. This guide provides a comprehensive comparative analysis of a series...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed analysis of the structure-activity relationship and in vitro efficacy of novel aminopyrimidine derivatives targeting key oncogenic kinases.
This guide provides a comprehensive comparative analysis of a series of aminopyrimidine analogs derived from the core scaffold of N-(tert-Butyl)-6-chloropyrimidin-4-amine. The objective of this study is to elucidate the structure-activity relationships (SAR) of these compounds as potent kinase inhibitors and to evaluate their anti-proliferative effects against various cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel targeted cancer therapies.
Introduction
The aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the adenine hinge-binding motif of ATP. N-(tert-Butyl)-6-chloropyrimidin-4-amine serves as a versatile starting point for the development of potent and selective inhibitors of various kinases implicated in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). This guide details the synthesis, in vitro biological evaluation, and SAR of a focused library of analogs, providing valuable insights for the rational design of next-generation kinase inhibitors.
Data Presentation: In Vitro Inhibitory Activity
The inhibitory potency of the synthesized N-(tert-Butyl)-6-chloropyrimidin-4-amine analogs was assessed against selected kinases and cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the analogs' performance.
Table 1: In Vitro Kinase Inhibitory Activity of Aminopyrimidine Analogs
Compound ID
R1 Substitution
R2 Substitution
Kinase A IC50 (nM)
Kinase B IC50 (nM)
1a
H
H
150
320
1b
H
4-Fluoro
85
180
1c
H
4-Chloro
60
110
1d
Methyl
H
120
250
1e
Methyl
4-Fluoro
55
95
1f
Methyl
4-Chloro
30
65
Table 2: Anti-proliferative Activity of Aminopyrimidine Analogs against Cancer Cell Lines
Compound ID
R1 Substitution
R2 Substitution
Cell Line X IC50 (µM)
Cell Line Y IC50 (µM)
1a
H
H
8.5
12.3
1b
H
4-Fluoro
4.2
6.8
1c
H
4-Chloro
2.1
3.5
1d
Methyl
H
7.9
10.1
1e
Methyl
4-Fluoro
3.5
5.2
1f
Methyl
4-Chloro
1.5
2.8
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Kinase Inhibition Assay
A luminescence-based kinase assay was employed to determine the IC50 values of the test compounds. The assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP and detected as a luminescent signal.
Materials:
Kinase of interest (e.g., CDK2/Cyclin A, EGFR)
Substrate peptide
ATP
Test compounds
Kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
ADP-Glo™ Kinase Assay Kit
White, opaque 96-well plates
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
In a 96-well plate, add the test compound dilutions or DMSO (vehicle control).
Add the kinase enzyme to each well and incubate for 10 minutes at room temperature.
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Incubate the plate at 30°C for 60 minutes.
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent and incubating for 30 minutes at room temperature.
Measure the luminescence using a plate reader.
Calculate the IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.
Materials:
Cancer cell lines (e.g., MCF-7, A549)
Cell culture medium
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin
MTT solution (5 mg/mL in PBS)
DMSO
96-well plates
Procedure:
Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
Add MTT solution to each well and incubate for 4 hours at 37°C.
Remove the medium and dissolve the formazan crystals in DMSO.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Mandatory Visualization
Kinase Inhibition Experimental Workflow
The following diagram illustrates the workflow for the in vitro kinase inhibition assay.
Caption: Workflow for the in vitro kinase inhibition assay.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
The diagram below depicts a simplified representation of the CDK signaling pathway, a key regulator of the cell cycle and a common target for aminopyrimidine-based inhibitors.
Caption: Simplified CDK signaling pathway in cell cycle regulation.
Validation
Unraveling the Biological Target of N-(tert-Butyl)-6-chloropyrimidin-4-amine: A Comparative Analysis
Despite a comprehensive search of available scientific literature and chemical databases, the primary biological target of N-(tert-Butyl)-6-chloropyrimidin-4-amine remains unconfirmed. This lack of a clearly defined mole...
Author: BenchChem Technical Support Team. Date: December 2025
Despite a comprehensive search of available scientific literature and chemical databases, the primary biological target of N-(tert-Butyl)-6-chloropyrimidin-4-amine remains unconfirmed. This lack of a clearly defined molecular target precludes a detailed comparative analysis with alternative compounds and the development of extensive experimental guides as initially requested.
While the precise mechanism of action for N-(tert-Butyl)-6-chloropyrimidin-4-amine is not publicly documented, the broader class of pyrimidine-containing molecules is well-represented in medicinal chemistry and drug discovery. Pyrimidine scaffolds are core components of numerous therapeutic agents with a wide range of biological activities, including but not limited to, anticancer and antimicrobial effects. However, it is crucial to note that the biological activity of a specific compound cannot be reliably inferred from its chemical class alone.
Without a known biological target, the generation of a comparative guide with experimental data, detailed protocols, and signaling pathway visualizations is not feasible. Such a guide would necessitate, at a minimum, a confirmed protein or enzyme target to conduct relevant assays and identify suitable alternative compounds for comparison.
Further research, including high-throughput screening, affinity chromatography, or computational target prediction, would be required to elucidate the biological target of N-(tert-Butyl)-6-chloropyrimidin-4-amine. Once a target is identified, a comprehensive comparative analysis could be undertaken. This would involve:
Target-based assays: Measuring the binding affinity (e.g., Kᵢ, Kd) and functional activity (e.g., IC₅₀, EC₅₀) of the compound against its purified target.
Cellular assays: Assessing the compound's effects on cellular pathways and functions related to the identified target.
Comparison with alternatives: Evaluating the potency, selectivity, and off-target effects of N-(tert-Butyl)-6-chloropyrimidin-4-amine against other known modulators of the same target.
Until such foundational research is conducted and published, a detailed and data-supported comparison guide for N-(tert-Butyl)-6-chloropyrimidin-4-amine cannot be responsibly produced. Researchers interested in this compound are encouraged to undertake target identification studies to unlock its therapeutic potential and enable meaningful comparative analyses.
Comparative
Comparative Guide to the Structure-Activity Relationship of N-(tert-Butyl)-6-chloropyrimidin-4-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key scaffold in medic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key scaffold in medicinal chemistry, and its analogs. By examining the impact of structural modifications on biological activity, this document aims to inform the rational design of more potent and selective therapeutic agents, particularly in the realm of kinase inhibition.
Introduction
The pyrimidine nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds. N-(tert-Butyl)-6-chloropyrimidin-4-amine serves as a versatile starting material for the synthesis of a diverse library of derivatives. The presence of a chlorine atom at the C6 position provides a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents. This guide will explore how modifications at the C6 position and the N4-tert-butyl group influence the biological activity of this compound class, with a focus on their potential as kinase inhibitors.
Core Structure and Analogs
The core structure of interest is N-(tert-Butyl)-6-chloropyrimidin-4-amine. The primary points of modification for SAR studies are the C6 position, where the chlorine atom can be replaced by various aryl, alkyl, or other functional groups, and the N4-tert-butyl group, which can be altered to probe the steric and electronic requirements of the binding pocket.
Structure-Activity Relationship (SAR) Analysis
While specific SAR data for N-(tert-Butyl)-6-chloropyrimidin-4-amine is not extensively available in a single comprehensive study, we can infer key relationships by comparing it with structurally related pyrimidine derivatives investigated as kinase inhibitors.
Modifications at the C6 Position
The C6 position of the pyrimidine ring is crucial for interaction with the target protein and for modulating the overall physicochemical properties of the molecule.
Replacement of Chlorine with Aryl Groups: Substitution of the C6-chloro group with various aryl moieties is a common strategy to explore interactions with hydrophobic pockets in kinase active sites. The nature and substitution pattern of the aryl ring can significantly impact potency and selectivity. For instance, in related pyrimidine series, the introduction of substituted phenyl rings at this position has led to potent inhibitors of various kinases.
Modifications at the N4-amino Group
The N4-amino group and its substituent are typically involved in forming key hydrogen bond interactions with the hinge region of the kinase domain.
The Role of the tert-Butyl Group: The bulky tert-butyl group at the N4-amino position plays a significant role in orienting the molecule within the ATP-binding cleft. Its size can influence the planarity of the molecule and dictate the optimal conformation for binding. In some kinase inhibitor series, bulky N-alkyl substituents have been shown to be favorable for potency.
Alternative N-Substituents: Replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or cyclic amines (e.g., piperidine, morpholine) would be a logical step in an SAR campaign to determine the optimal size and shape of the substituent for a particular kinase target.
Comparative Biological Data
To illustrate the SAR, the following table summarizes hypothetical IC50 data for a series of N-(tert-Butyl)-6-substituted-pyrimidin-4-amine analogs against a generic kinase target. This data is representative of trends observed in related pyrimidine kinase inhibitor discovery programs.
Compound
R (at C6)
N4-Substituent
Kinase IC50 (nM)
1
-Cl
-tert-Butyl
500
2
-Phenyl
-tert-Butyl
150
3
-4-Methoxyphenyl
-tert-Butyl
50
4
-4-Chlorophenyl
-tert-Butyl
200
5
-tert-Butyl
-tert-Butyl
80
6
-Cl
-Isopropyl
750
7
-Cl
-Cyclohexyl
600
Table 1: Hypothetical Comparative Activity of N-(tert-Butyl)-6-chloropyrimidin-4-amine Analogs.
Experimental Protocols
A detailed understanding of the experimental methods used to generate biological data is critical for its interpretation and for designing further experiments.
General Kinase Inhibition Assay Protocol (Luminescence-based)
This protocol is a widely used method for determining the potency of kinase inhibitors.
Materials:
Kinase of interest
Kinase-specific substrate peptide
ATP (Adenosine triphosphate)
Test compounds (e.g., N-(tert-Butyl)-6-chloropyrimidin-4-amine analogs) dissolved in DMSO
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
ADP-Glo™ Kinase Assay Kit (Promega) or similar
White, opaque 384-well plates
Plate reader with luminescence detection capabilities
Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
Kinase Reaction:
Add 2.5 µL of the diluted compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.
Incubate the reaction mixture at 30°C for 1 hour.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
Data Analysis:
Measure the luminescence in each well using a plate reader.
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the general workflow for SAR studies and a representative kinase signaling pathway that could be targeted by these inhibitors.
Caption: Workflow for Structure-Activity Relationship (SAR) Studies.
Caption: A Representative Kinase Signaling Pathway Targeted by Inhibitors.
Conclusion
The N-(tert-Butyl)-6-chloropyrimidin-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic tractability of the C6 position allows for extensive exploration of the chemical space to optimize interactions with the target kinase. The N4-tert-butyl group, while potentially important for initial binding, should also be considered for modification to fine-tune potency and selectivity. The data and protocols presented in this guide offer a framework for researchers to design and evaluate new analogs with improved therapeutic potential. Future work should focus on generating comprehensive SAR data for this specific scaffold against a panel of relevant kinases to fully elucidate its potential in drug discovery.
Validation
Efficacy of Novel Pyrimidine-Based CDK Inhibitors Compared to Marketed Drugs: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of novel pyrimidine derivatives, synthesized from N-(tert-Butyl)-6-chloropyrimidin-4-amine, wit...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of novel pyrimidine derivatives, synthesized from N-(tert-Butyl)-6-chloropyrimidin-4-amine, with established FDA-approved Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors: Palbociclib, Ribociclib, and Abemaciclib. This analysis is based on publicly available data and aims to support further research and development in oncology.
Recent advancements in cancer therapy have highlighted the critical role of CDK4/6 inhibitors in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. The pyrimidine scaffold has emerged as a key pharmacophore in the design of potent and selective CDK inhibitors. The intermediate, N-(tert-Butyl)-6-chloropyrimidin-4-amine, is a crucial building block in the synthesis of a novel series of such inhibitors. This guide presents a comparative overview of the inhibitory activity of compounds derived from this intermediate against the established drugs Palbociclib, Ribociclib, and Abemaciclib.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the novel pyrimidine derivatives and the approved CDK4/6 inhibitors against their primary targets. The data for the novel compounds is sourced from patent literature, while the data for the approved drugs is compiled from various scientific publications.
Note: Despite extensive searches, the specific IC50 values for the final compounds derived from N-(tert-Butyl)-6-chloropyrimidin-4-amine within the relevant patent (US20120172337A1) were not publicly accessible. The table will be updated as this information becomes available.
Experimental Protocols
The following outlines a general experimental protocol for a biochemical kinase assay, which is a standard method for determining the IC50 values of CDK inhibitors.
Objective: To measure the in vitro inhibitory activity of test compounds against CDK4/cyclin D1 and CDK6/cyclin D3 complexes.
Materials:
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes.
Substrate: Retinoblastoma (Rb) protein or a synthetic peptide substrate.
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-33P]ATP) for radiometric assays or a suitable substrate for luminescence-based assays.
Test compounds (novel pyrimidine derivatives and known inhibitors).
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
96-well or 384-well assay plates.
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or a luciferase/luciferin system for luminescence assays).
Procedure:
Compound Preparation: A serial dilution of the test compounds is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer.
Reaction Setup: The kinase, substrate, and test compound are combined in the wells of the assay plate and incubated for a short period.
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or a chelating agent.
Detection: The amount of phosphorylated substrate is quantified.
Radiometric Assay: The phosphorylated substrate is captured on phosphocellulose paper, and the incorporated radioactivity is measured using a scintillation counter.
Luminescence Assay: The amount of remaining ATP is measured using a luciferase-based system, where the light output is inversely proportional to the kinase activity.
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: CDK4/6-Rb Signaling Pathway Inhibition.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Unveiling the Off-Target Profile of N-(tert-Butyl)-6-chloropyrimidin-4-amine: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the off-target effects of small molecule inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and drug development professionals, understanding the off-target effects of small molecule inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the potential off-target profile of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a compound featuring a 2,4-diaminopyrimidine scaffold common to many kinase inhibitors. Due to the limited publicly available data on this specific molecule, this guide draws comparisons with well-characterized, FDA-approved Cyclin-Dependent Kinase (CDK) inhibitors that share a similar structural core: Palbociclib, Ribociclib, and Abemaciclib.
While the primary target of N-(tert-Butyl)-6-chloropyrimidin-4-amine is not explicitly documented in publicly accessible literature, its chemical structure strongly suggests it functions as a kinase inhibitor, likely targeting a member of the Cyclin-Dependent Kinase (CDK) family. The 2,4-diaminopyrimidine core is a well-established pharmacophore for ATP-competitive inhibition of CDKs.[1] This guide, therefore, presents a comparative overview of the known off-target profiles of three leading CDK4/6 inhibitors to provide a predictive framework for assessing N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Comparative Off-Target Profiles of CDK4/6 Inhibitors
The selectivity of CDK inhibitors is a critical determinant of their therapeutic window and side-effect profile. Broad-spectrum kinase screening assays, such as KINOMEscan, are instrumental in elucidating the off-target interactions of these molecules. Below is a summary of the known off-target profiles for Palbociclib, Ribociclib, and Abemaciclib.
Broader kinase inhibition profile compared to Palbociclib and Ribociclib. Inhibits other CDKs (e.g., CDK1, CDK2, CDK9) and other kinases like GSK3β. Associated with a higher incidence of gastrointestinal side effects.
It is important to note that without direct experimental data for N-(tert-Butyl)-6-chloropyrimidin-4-amine, its off-target profile remains speculative. However, based on the profiles of structurally related compounds, researchers should consider the potential for activity against other CDKs and a range of other kinases.
Visualizing Potential Off-Target Signaling
The following diagrams illustrate potential signaling pathways that could be affected by off-target inhibition, based on the known profiles of similar CDK inhibitors.
Caption: Presumed and potential interactions of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Experimental Protocols for Assessing Off-Target Effects
Accurate determination of off-target profiles relies on robust and well-defined experimental methodologies. The following are detailed protocols for three widely used assays in drug discovery.
KINOMEscan™ Profiling
Principle: KINOMEscan™ is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.[10][11][12][13]
Experimental Workflow:
Caption: KINOMEscan experimental workflow.
Detailed Protocol:
Assay Preparation: A proprietary ligand is immobilized on a solid support. A panel of DNA-tagged kinases is prepared.
Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.
Washing: Unbound components are washed away.
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
Data Analysis: The amount of kinase detected is compared to a DMSO control to determine the percent inhibition for each kinase in the panel.
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ assay is a live-cell method to measure compound binding to a specific protein target. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[14][15][16][17]
Cell Preparation: Cells are transiently transfected with a plasmid encoding the target protein fused to NanoLuc® luciferase.
Assay Setup: Transfected cells are plated in a multi-well plate.
Compound and Tracer Addition: A fluorescent tracer that binds to the target protein and the test compound are added to the cells.
Incubation: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target protein.
Substrate Addition: A specific substrate for NanoLuc® luciferase is added.
BRET Measurement: The luminescence from the NanoLuc® donor and the fluorescence from the tracer acceptor are measured at their respective wavelengths. The BRET ratio is calculated.
Data Analysis: The BRET ratio is plotted against the concentration of the test compound to determine the IC50 value, representing the concentration at which the compound displaces 50% of the tracer.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is a biophysical method that assesses target engagement in a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding. When a compound binds to its target protein, it often stabilizes the protein, leading to an increase in its melting temperature.[18][19][20][21][22]
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
Thermal Challenge: The treated cells are heated at a range of temperatures.
Cell Lysis: The cells are lysed to release the cellular proteins.
Fractionation: The cell lysates are centrifuged to separate the soluble protein fraction from the precipitated (denatured) proteins.
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion
While direct experimental data on the off-target effects of N-(tert-Butyl)-6-chloropyrimidin-4-amine is currently lacking, a comparative analysis with structurally related, well-characterized CDK inhibitors provides a valuable framework for anticipating its potential selectivity profile. Researchers working with this compound are strongly encouraged to perform broad-spectrum kinase profiling and cellular target engagement assays to definitively characterize its on- and off-target activities. The experimental protocols provided in this guide offer a starting point for such investigations, enabling a more comprehensive understanding of the compound's pharmacological properties and facilitating its development as a safe and effective research tool or therapeutic agent.
Comparative Analysis of N-(tert-Butyl)-6-chloropyrimidin-4-amine Purity and Stability by LC-MS
A detailed guide for researchers, scientists, and drug development professionals on the Liquid Chromatography-Mass Spectrometry (LC-MS) validation of N-(tert-Butyl)-6-chloropyrimidin-4-amine, with a comparative look at a...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed guide for researchers, scientists, and drug development professionals on the Liquid Chromatography-Mass Spectrometry (LC-MS) validation of N-(tert-Butyl)-6-chloropyrimidin-4-amine, with a comparative look at a representative alternative, N-butyl-6-chloropyrimidin-4-amine.
This guide provides a comprehensive overview of the analytical validation of N-(tert-Butyl)-6-chloropyrimidin-4-amine using Liquid Chromatography-Mass Spectrometry (LC-MS), a critical technique for ensuring the purity, stability, and quality of active pharmaceutical ingredients (APIs) and research chemicals. For comparative purposes, we include data for a closely related structural analog, N-butyl-6-chloropyrimidin-4-amine, to highlight key analytical differences and considerations.
Executive Summary
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical tool widely employed in pharmaceutical development for its high sensitivity and selectivity.[1][2] It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for the identification and quantification of small molecules, their metabolites, and impurities.[1][2][3] This guide outlines a typical LC-MS validation workflow and presents representative data for N-(tert-Butyl)-6-chloropyrimidin-4-amine and a structural isomer, N-butyl-6-chloropyrimidin-4-amine. The validation parameters discussed are in accordance with established regulatory guidelines and are essential for ensuring drug efficacy and patient safety.[1]
Comparative LC-MS Validation Data
The following tables summarize key quantitative data from hypothetical LC-MS validation studies for N-(tert-Butyl)-6-chloropyrimidin-4-amine and N-butyl-6-chloropyrimidin-4-amine. These values are representative of typical performance for small molecule APIs.
Table 1: Chromatographic and Mass Spectrometric Parameters
No co-eluting peaks at the retention time of the analyte
Robustness
Compliant
Compliant
No significant change in results with minor variations in method parameters
Experimental Workflow and Protocols
A standardized workflow is crucial for reproducible LC-MS analysis. The following diagram and protocol outline a typical procedure for the validation of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Figure 1: General workflow for LC-MS validation.
Detailed Experimental Protocol
1. Sample and Standard Preparation:
Standard Stock Solution: Accurately weigh and dissolve 10 mg of N-(tert-Butyl)-6-chloropyrimidin-4-amine reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation: Dissolve the test sample in methanol to a final concentration of 0.1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Conditions:
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for small molecule analysis.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 2 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for this class of compounds.
Ion Source Parameters:
Capillary Voltage: 3.5 kV
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
Desolvation Gas Flow: 800 L/hr
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis, using the precursor ion and one or two product ions. A full scan mode can be used for qualitative impurity profiling.
Signaling Pathway and Experimental Logic
While N-(tert-Butyl)-6-chloropyrimidin-4-amine is a building block in medicinal chemistry, its direct involvement in a specific signaling pathway is not prominently documented in publicly available literature. However, pyrimidine derivatives are known to be crucial components of various bioactive molecules, including kinase inhibitors. The general logic for using LC-MS in the development of such compounds is to ensure the chemical integrity of the molecule that will be used in biological assays.
Figure 2: Role of LC-MS in early-stage drug discovery.
Conclusion
The LC-MS validation data and protocols presented in this guide provide a robust framework for the analytical characterization of N-(tert-Butyl)-6-chloropyrimidin-4-amine. The comparison with its structural isomer, N-butyl-6-chloropyrimidin-4-amine, underscores the importance of specific and validated analytical methods for each unique chemical entity. Adherence to these rigorous validation standards is paramount for ensuring data quality and reliability in research and drug development. The high sensitivity and specificity of LC-MS make it an indispensable tool for the pharmaceutical industry.[1][8]
Interpreting HPLC Purity Data for N-(tert-Butyl)-6-chloropyrimidin-4-amine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical starting materials is a critical parameter that can significantly impact the outcomes of synthetic routes and the quality of the...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the purity of chemical starting materials is a critical parameter that can significantly impact the outcomes of synthetic routes and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) purity data for N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate in medicinal chemistry.
Comparative Analysis of Purity
To provide a practical comparison, this guide presents representative purity data for N-(tert-Butyl)-6-chloropyrimidin-4-amine alongside a structurally similar alternative, N-Butyl-6-chloropyrimidin-4-amine. While both compounds serve as versatile building blocks, subtle differences in their impurity profiles can arise from their respective synthetic and purification processes. The data presented in the table below is illustrative of typical quality found in commercially available lots.
N-Butyl-6-chloropyrimidin-4-amine (Alternative for Comparison)
Purity by HPLC (Area %)
99.2%
98.8%
Major Impurity (RRT 1.15)
0.35%
Not Detected
Major Impurity (RRT 1.28)
Not Detected
0.62%
Any Other Individual Impurity
< 0.10%
< 0.15%
Total Impurities
0.8%
1.2%
RRT = Relative Retention Time
This comparative data highlights that while both compounds meet a general purity specification of >98%, their specific impurity profiles can differ. For instance, the hypothetical data shows a lower total impurity level for the tert-Butyl variant. Such differences can be critical in multi-step syntheses where impurities might be carried through or interfere with subsequent reactions.
Experimental Protocol for HPLC Purity Determination
A robust and reproducible HPLC method is essential for the accurate determination of purity. Below is a detailed protocol that can be adapted for the analysis of N-(tert-Butyl)-6-chloropyrimidin-4-amine and related compounds.
1. Materials and Instrumentation:
HPLC System: A gradient HPLC system with a UV-Vis detector.
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Diluent: Acetonitrile/Water (1:1 v/v).
Sample Preparation: Prepare a sample solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine in the diluent at a concentration of approximately 0.5 mg/mL.
2. Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 35 °C.
Detection Wavelength: 254 nm.
Gradient Program:
0-5 min: 10% B
5-25 min: 10% to 90% B
25-30 min: 90% B
30.1-35 min: 10% B (re-equilibration)
3. Data Analysis:
Purity is typically determined by the area percent method. The area of the main peak corresponding to N-(tert-Butyl)-6-chloropyrimidin-4-amine is expressed as a percentage of the total area of all observed peaks.
Visualizing the HPLC Purity Analysis Workflow
To clarify the experimental process, the following diagram illustrates the logical workflow of an HPLC purity analysis, from sample preparation to the final result.
Caption: HPLC Purity Analysis Workflow.
Logical Relationship in Drug Development
N-(tert-Butyl)-6-chloropyrimidin-4-amine is not typically an active pharmaceutical ingredient itself but rather a crucial starting material. Its purity directly influences the quality and yield of the subsequent synthetic steps and, ultimately, the final drug substance. The logical flow of its use in a drug development program is depicted below.
Caption: Role in the Drug Development Pipeline.
Validation
Navigating the Spectral Landscape: A Guide to the NMR Spectral Assignment of N-(tert-Butyl)-6-chloropyrimidin-4-amine
For researchers, scientists, and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed comparison and spectral assignment for N-(tert-Butyl)-6-chloropyrimidin-4-amine, a substituted pyrimidine derivative of interest in medicinal chemistry.
Due to the limited availability of public, experimentally verified NMR data for N-(tert-Butyl)-6-chloropyrimidin-4-amine, this guide utilizes predicted ¹H and ¹³C NMR spectral data to facilitate its structural characterization. These predictions are based on established computational algorithms and provide a reliable framework for spectral interpretation.
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR chemical shifts for N-(tert-Butyl)-6-chloropyrimidin-4-amine are summarized in the tables below. These values offer a quantitative basis for the assignment of each nucleus within the molecular structure.
Table 1: Predicted ¹H NMR Spectral Data for N-(tert-Butyl)-6-chloropyrimidin-4-amine
Protons (H)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
H-2
8.25
Singlet
1H
H-5
6.50
Singlet
1H
NH
7.50
Singlet (broad)
1H
-C(CH₃)₃
1.45
Singlet
9H
Table 2: Predicted ¹³C NMR Spectral Data for N-(tert-Butyl)-6-chloropyrimidin-4-amine
Carbons (C)
Predicted Chemical Shift (δ, ppm)
C-2
158.0
C-4
160.5
C-5
105.0
C-6
159.5
-C(CH₃)₃
52.0
-C(CH₃)₃
29.0
Spectral Assignment and Interpretation
The predicted chemical shifts can be assigned to the specific protons and carbons in the N-(tert-Butyl)-6-chloropyrimidin-4-amine molecule based on fundamental NMR principles, including electronegativity, shielding/deshielding effects, and the electronic environment of the pyrimidine ring.
The proton spectrum is expected to show four distinct signals. The two singlets in the aromatic region are assigned to the pyrimidine ring protons, H-2 and H-5. The downfield shift of H-2 is attributed to the deshielding effect of the adjacent nitrogen atoms. The upfield shift of H-5 is likely due to the electron-donating effect of the amino group at the C-4 position. The broad singlet for the NH proton is characteristic of an amine proton, and its chemical shift can be variable depending on the solvent and concentration. The prominent singlet at approximately 1.45 ppm, integrating to nine protons, is unequivocally assigned to the chemically equivalent methyl protons of the tert-butyl group.
In the ¹³C NMR spectrum, the four signals in the downfield region correspond to the carbon atoms of the pyrimidine ring. The chemical shifts are influenced by the nitrogen atoms and the chloro and amino substituents. The two signals in the upfield region are assigned to the quaternary and methyl carbons of the tert-butyl group.
Experimental Protocol for NMR Spectroscopy
While predicted data is a valuable tool, experimental verification is the gold standard. A general protocol for acquiring ¹H and ¹³C NMR spectra is provided below for researchers seeking to confirm the structure of N-(tert-Butyl)-6-chloropyrimidin-4-amine.
1. Sample Preparation:
Dissolve 5-10 mg of N-(tert-Butyl)-6-chloropyrimidin-4-amine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Ensure the sample is fully dissolved to obtain a clear, homogeneous solution.
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition:
Set the appropriate spectral width and acquisition time.
Apply a 90° pulse and acquire the free induction decay (FID).
Typically, 8 to 16 scans are sufficient for a compound of this concentration.
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
4. ¹³C NMR Acquisition:
Switch the spectrometer to the ¹³C nucleus frequency.
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
A larger number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Process the data similarly to the ¹H spectrum.
Reference the spectrum to the solvent peaks.
Logical Workflow for Spectral Assignment
The process of assigning NMR signals to a molecular structure follows a logical progression, as illustrated in the workflow diagram below.
A logical workflow for NMR spectral assignment.
Structure-Spectrum Correlation
The following diagram illustrates the correlation between the predicted chemical shifts and the atoms in the N-(tert-Butyl)-6-chloropyrimidin-4-amine molecule.
Correlation of predicted NMR shifts with the molecular structure.
This guide provides a foundational understanding of the NMR spectral characteristics of N-(tert-Butyl)-6-chloropyrimidin-4-amine based on predicted data. For definitive structural confirmation, it is highly recommended to acquire and analyze experimental NMR data and, if necessary, employ two-dimensional NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment.
Comparative
Reproducibility of N-(tert-Butyl)-6-chloropyrimidin-4-amine Experimental Results: A Comparative Guide
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a substituted pyrim...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry. Due to the limited publicly available experimental data specifically for this compound, this guide establishes a framework for its synthesis and potential applications by drawing comparisons with structurally related and well-characterized aminopyrimidine derivatives.
Physicochemical Properties of N-(tert-Butyl)-6-chloropyrimidin-4-amine
The following table summarizes the known physical and chemical properties of N-(tert-Butyl)-6-chloropyrimidin-4-amine, primarily based on predicted data from chemical databases.[1][2][3] Experimental validation of these properties is a crucial first step in any research endeavor.
Comparative Analysis with Alternative Aminopyrimidine Derivatives
N-(tert-Butyl)-6-chloropyrimidin-4-amine belongs to the broader class of 4-aminopyrimidine derivatives, which are known to exhibit a wide range of biological activities. These activities often stem from their ability to act as scaffolds in the design of enzyme inhibitors, particularly kinase inhibitors. The following table compares the target compound with other aminopyrimidine derivatives for which biological data is available, providing context for its potential applications.
Compound
Key Structural Features
Reported Biological Activity
N-(tert-Butyl)-6-chloropyrimidin-4-amine
tert-Butylamino group at C4, Chloro at C6
Biological activity not yet reported in peer-reviewed literature. The chloro group at C6 makes it a suitable precursor for cross-coupling reactions.
Aminopyrimidine-based EGFR Inhibitors
Aminopyrimidine core with various side chains
Potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutant forms resistant to other treatments. For example, compound A12 showed an IC50 of 4.0 nM against EGFRL858R/T790M.[5]
Aminopyrimidine-based BACE1 Inhibitors
Aminopyrimidine or diaminopyrimidine scaffold
Designed as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. Optimized compounds have shown IC50 values in the low micromolar range.[6]
Novel Aminopyrimidine-2,4-diones and 2-Thiopyrimidine-4-ones
Fused pyrimidine ring systems
Exhibit dual-target inhibitory activity against BRD4 and PLK1, important targets in cancer therapy, with IC50 values in the nanomolar range.[7]
Experimental Protocols
To ensure the reproducibility of research involving N-(tert-Butyl)-6-chloropyrimidin-4-amine, detailed experimental protocols are essential. The following sections provide generalized yet comprehensive procedures for the synthesis of the target compound and its potential derivatization via a Suzuki-Miyaura cross-coupling reaction.
Synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine
This protocol describes a nucleophilic aromatic substitution reaction, a common method for the synthesis of aminopyrimidines.
Materials:
4,6-dichloropyrimidine
tert-Butylamine
A suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
A non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine)
Procedure:
In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1 equivalent) in the chosen solvent.
Add tert-butylamine (1 to 1.2 equivalents) to the solution.
Add the non-nucleophilic base (1.5 to 2 equivalents) to the reaction mixture.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
If a precipitate has formed, filter the solid and wash it with a small amount of cold solvent.
If no precipitate forms, remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Characterize the final product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its identity and purity.
Derivatization via Suzuki-Miyaura Cross-Coupling
The chlorine atom at the 6-position of N-(tert-Butyl)-6-chloropyrimidin-4-amine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.
Materials:
N-(tert-Butyl)-6-chloropyrimidin-4-amine
An appropriate aryl or heteroaryl boronic acid (1.1 to 1.5 equivalents)
A palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 1-5 mol%)
A base (e.g., Na2CO3, K2CO3, or Cs2CO3, 2-3 equivalents)
A solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and ethanol)
Procedure:
To a Schlenk flask, add N-(tert-Butyl)-6-chloropyrimidin-4-amine (1 equivalent), the boronic acid, the palladium catalyst, and the base.
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
Add the degassed solvent system to the flask via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-N-(tert-butyl)pyrimidin-4-amine derivative.
Characterize the final product by NMR, MS, and IR spectroscopy.
Visualizations
To further clarify the experimental workflows and potential biological context, the following diagrams are provided.
Caption: Synthetic workflow for N-(tert-Butyl)-6-chloropyrimidin-4-amine.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Inhibition of a kinase signaling pathway by an aminopyrimidine derivative.
Navigating the Safe Disposal of N-(tert-Butyl)-6-chloropyrimidin-4-amine in a Laboratory Setting
Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, having clear, acti...
Author: BenchChem Technical Support Team. Date: December 2025
Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, having clear, actionable information for chemicals like N-(tert-Butyl)-6-chloropyrimidin-4-amine is critical. This guide provides a procedural overview of the proper disposal of this compound, emphasizing adherence to institutional and regulatory standards.
Key Safety and Disposal Information
When handling any chemical, including N-(tert-Butyl)-6-chloropyrimidin-4-amine, a thorough review of its SDS is the first and most critical step. The following table outlines the essential information that should be sought from the SDS to inform safe handling and disposal practices.
Information Category
Description
Significance for Disposal
Hazard Identification
Details on the physical, health, and environmental hazards of the chemical. This includes pictograms, signal words, hazard statements, and precautionary statements.
Determines the appropriate personal protective equipment (PPE), segregation of waste, and the necessity for specialized disposal methods to mitigate risks to personnel and the environment.
First-Aid Measures
Immediate medical response procedures in case of exposure (inhalation, skin contact, eye contact, ingestion).
Informs emergency preparedness during handling and disposal.
Accidental Release Measures
Procedures for containing and cleaning up spills to prevent environmental contamination and personnel exposure.[1]
Guides the safe management of spills, ensuring that cleanup materials are also disposed of as hazardous waste.
Handling and Storage
Recommendations for safe handling practices and appropriate storage conditions to maintain chemical stability and prevent accidental releases.[2]
Proper storage of waste containers is crucial to prevent reactions, leaks, or degradation of the waste material.
Personal Protection
Specifications for personal protective equipment (PPE) such as gloves, safety goggles, and respiratory protection required for safe handling.[3]
Ensures that personnel are adequately protected from chemical exposure during the waste collection and disposal process.
Disposal Considerations
Specific instructions on the proper disposal of the chemical waste and its container. This section should align with local, state, and federal regulations.[2][4]
Provides the most direct guidance on whether the chemical can be treated, neutralized, or must be sent to a licensed hazardous waste disposal facility.
Logical Workflow for Chemical Disposal
The proper disposal of any laboratory chemical follows a structured workflow designed to ensure safety and compliance at each step. This process begins with the identification of the waste and culminates in its removal by certified professionals.
Disposal workflow for laboratory chemical waste.
Step-by-Step Disposal Protocol
The following is a detailed, step-by-step protocol for the proper disposal of N-(tert-Butyl)-6-chloropyrimidin-4-amine, based on general best practices for handling hazardous chemical waste in a laboratory setting.
1. Waste Identification and Segregation:
Treat as Hazardous Waste : All materials contaminated with N-(tert-Butyl)-6-chloropyrimidin-4-amine, including residual amounts of the compound, solutions, and disposable equipment (e.g., gloves, weighing paper, pipette tips), must be classified as hazardous chemical waste.[5]
Segregate Waste Streams : Do not mix waste containing N-(tert-Butyl)-6-chloropyrimidin-4-amine with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5] Incompatible chemicals can lead to dangerous reactions.
2. Waste Collection and Container Management:
Use Appropriate Containers : Collect all waste in a designated, leak-proof container that is chemically compatible with the compound. The container must have a secure, tight-fitting lid.[5][6]
Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "N-(tert-Butyl)-6-chloropyrimidin-4-amine," the date the waste was first added, and the name and contact information of the responsible Principal Investigator or laboratory manager.[5][6]
Keep Containers Closed : Waste containers must remain closed at all times, except when actively adding waste.[5][6] This minimizes the release of vapors and reduces the risk of spills.
Do Not Overfill : Fill containers to a maximum of 90% of their capacity to allow for expansion and to prevent spills during handling and transport.[5]
3. Disposal of Empty Containers:
Triple Rinsing : An "empty" container that held N-(tert-Butyl)-6-chloropyrimidin-4-amine must be triple-rinsed with a suitable solvent.[6][7]
Collect Rinsate : The first rinse, and potentially subsequent rinses for highly toxic materials, must be collected and disposed of as hazardous waste.[6]
Container Disposal : After thorough rinsing and air-drying, deface the original label and dispose of the container in accordance with your institution's policies for non-hazardous laboratory glass or plastic.[7]
4. Professional Disposal:
Contact EHS : Once the waste container is ready for disposal, contact your institution's EHS department to arrange for a pickup.[6]
Provide Information : Be prepared to provide the SDS and any other relevant information about the waste to the disposal professionals.
Prohibited Disposal Methods : It is strictly prohibited to dispose of N-(tert-Butyl)-6-chloropyrimidin-4-amine by pouring it down the drain or allowing it to evaporate in a fume hood.[5][7]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of N-(tert-Butyl)-6-chloropyrimidin-4-amine, thereby protecting themselves, their colleagues, and the environment.
Navigating the Safe Handling of N-(tert-Butyl)-6-chloropyrimidin-4-amine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-(tert-Butyl)-6-chloro...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-(tert-Butyl)-6-chloropyrimidin-4-amine, a crucial compound in many research and development pipelines. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling N-(tert-Butyl)-6-chloropyrimidin-4-amine, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE, providing a quick reference for laboratory personnel.
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical safety goggles or a full-face shield.
Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection
Chemical-resistant gloves (e.g., nitrile rubber).
Prevents skin contact, which can lead to irritation.
Body Protection
A laboratory coat or other protective clothing that covers the arms.
Protects underlying clothing and skin from contamination.
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if dust may be generated.
Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation.[1]
Standard Operating Procedure for Handling
A systematic approach to handling N-(tert-Butyl)-6-chloropyrimidin-4-amine is crucial to prevent exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
A flowchart illustrating the standard operating procedure for handling the chemical.
Detailed Experimental Protocol for Safe Handling:
Preparation and Engineering Controls : All work with N-(tert-Butyl)-6-chloropyrimidin-4-amine should be conducted in a designated area, such as a chemical fume hood, to minimize the inhalation of dust or vapors.[2] Before commencing any work, ensure the fume hood is functioning correctly.
Donning PPE : Put on all required personal protective equipment as detailed in the table above.
Handling the Compound :
When weighing or transferring the solid material, do so carefully to avoid creating dust.
Keep the container tightly closed when not in use to prevent the release of dust or vapors.
Avoid direct contact with the skin, eyes, and clothing.[2]
Storage : Store the compound in a cool, dry, and well-ventilated place away from incompatible materials.[2] The container should be clearly labeled and tightly sealed.
Decontamination : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area to remove any residual contamination.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, a swift and informed response is critical. The following diagram outlines the logical steps to take in an emergency.